molecular formula C9H9BrO2 B2775547 4-Bromo-3,5-dimethylbenzoic acid CAS No. 7697-32-7

4-Bromo-3,5-dimethylbenzoic acid

Cat. No.: B2775547
CAS No.: 7697-32-7
M. Wt: 229.073
InChI Key: OKEOADKQDIJJMU-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.073. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3,5-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEOADKQDIJJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-32-7
Record name 4-Bromo-3,5-dimethylbenzoic acid
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Foundational & Exploratory

Technical Guide: 4-Bromo-3,5-dimethylbenzoic Acid (CAS 7697-32-7)

[1][2][3]

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid (CAS 7697-32-7 ) is a specialized halogenated benzoic acid derivative serving as a critical pharmacophore in modern medicinal chemistry.[1][2] Its structural uniqueness lies in the 3,5-dimethyl "steric clamp," which modulates the reactivity of the para-bromine atom and enhances the lipophilicity of the benzoic acid core. This compound is a validated intermediate in the synthesis of Eluxadoline (Viberzi) , a mixed opioid receptor modulator for IBS-D, and serves as a scaffold for thyroid hormone receptor agonists (e.g., Sobetirome analogs).

This guide synthesizes the physicochemical profile, divergent synthetic pathways, and application protocols for researchers optimizing lead compounds in drug discovery.

Chemical Identity & Physicochemical Profile[4][5][6][7]

PropertySpecification
CAS Number 7697-32-7
IUPAC Name 4-Bromo-3,5-dimethylbenzoic acid
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES CC1=CC(=CC(=C1Br)C)C(=O)O
Appearance White to off-white crystalline powder
Melting Point 218–224 °C (Lit.)[3][4]
pKa (Calc.) ~4.32 (Carboxylic acid)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Structural Insight: The "Steric Clamp" Effect

The 3,5-dimethyl substitution pattern creates a unique steric environment around the 4-bromo position.

  • Orthogonal Protection: The methyl groups prevent unwanted nucleophilic attacks at the ortho-positions during metal-catalyzed cross-couplings.

  • Conformational Lock: In biaryl systems (formed via Suzuki coupling), the methyls force the rings to twist out of planarity, often improving selectivity for protein binding pockets (e.g., GPCRs).

Synthetic Pathways[8][9][10]

Researchers typically employ two distinct routes depending on scale and available starting materials. The Oxidative Route is preferred for industrial scalability, while the Lithiation Route offers higher regiochemical precision for lab-scale synthesis.

Pathway Analysis
  • Route A (Oxidative): Starts with Mesitylene. Requires careful control of oxidation conditions to prevent over-oxidation to the dicarboxylic acid.

  • Route B (Lithiation/Carboxylation): Starts with 3,5-Dimethylaniline or 1,4-Dibromo-3,5-dimethylbenzene. Uses cryogenic conditions to selectively functionalize the position para to the bromine.

SynthesisPathwayscluster_legendPathway LegendMesityleneMesitylene(1,3,5-Trimethylbenzene)BromoMesitylene2-BromomesityleneMesitylene->BromoMesityleneBr2, FeBr3(Electrophilic Bromination)Target4-Bromo-3,5-dimethylbenzoic acid(CAS 7697-32-7)BromoMesitylene->TargetKMnO4 or Co/Mn/O2(Selective Oxidation of p-Methyl)Dibromo1,4-Dibromo-3,5-dimethylbenzeneDibromo->Target1. n-BuLi (-78°C)2. CO2 Quench(Lithiation/Carboxylation)Aniline3,5-DimethylanilineAniline->Dibromo1. Br22. Sandmeyer (CuBr)Legend1Red: Industrial/Scalable RouteLegend2Blue: High-Precision Lab Route

Figure 1: Divergent synthetic strategies for 4-Bromo-3,5-dimethylbenzoic acid. Route A (Red) is preferred for bulk manufacturing; Route B (Blue) ensures high regioselectivity.

Experimental Protocols

Protocol A: Selective Oxidation (Industrial Basis)
  • Reagents: 2-Bromomesitylene (1.0 eq), KMnO4 (2.5 eq), Pyridine/Water (1:1).

  • Procedure:

    • Dissolve 2-bromomesitylene in pyridine/water reflux.

    • Add KMnO4 portion-wise over 4 hours to avoid runaway exotherm.

    • Critical Step: Monitor via TLC/HPLC. Stop reaction when mono-acid is maximized; prolonged reaction yields 4-bromo-isophthalic acid (impurity).

    • Filter MnO2, acidify filtrate with HCl to pH 2.

    • Recrystallize from Ethanol/Water.

Protocol B: Lithiation-Carboxylation (High Purity)
  • Reagents: 1,4-Dibromo-3,5-dimethylbenzene (1.0 eq), n-BuLi (1.1 eq), Dry THF, Dry CO2 gas.

  • Procedure:

    • Cool solution of dibromide in anhydrous THF to -78°C under Argon.

    • Add n-BuLi dropwise. The steric bulk of methyl groups directs Lithium-Halogen exchange to the bromine, but care must be taken to avoid benzylic deprotonation.

    • Stir for 30 min at -78°C.

    • Bubble excess dry CO2 gas into the solution.

    • Quench with 1M HCl. Extract with EtOAc.[4]

Applications in Drug Discovery

Eluxadoline (Viberzi) Synthesis

In the synthesis of Eluxadoline (a mu-opioid receptor agonist/delta-antagonist), this molecule serves as the "cap" that links the central imidazole core to the peripheral aryl group.

Mechanism of Action: The 3,5-dimethyl group provides hydrophobic packing against the receptor wall, while the carboxylic acid is converted to an amide, linking to the rest of the pharmacophore.

Suzuki-Miyaura Coupling Partner

The 4-bromo motif is an excellent electrophile for Palladium-catalyzed cross-coupling.

  • Challenge: Steric hindrance from ortho-methyls reduces the rate of oxidative addition.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos ) to facilitate the catalytic cycle.

ReactivityMapCore4-Bromo-3,5-dimethylbenzoic acidSuzukiSuzuki Coupling(Ar-B(OH)2, Pd-SPhos)Core->SuzukiBr ReactivityAmideAmide Coupling(R-NH2, HATU/EDC)Core->AmideCOOH ReactivityEsterEsterification(MeOH, H2SO4)Core->EsterCOOH ReactivityBiarylBiaryl Scaffolds(TR-beta Agonists)Suzuki->BiarylDrugEluxadoline Intermediate(Amide Linkage)Amide->DrugProtectMethyl Ester(Protected Form)Ester->Protect

Figure 2: Reactivity profile showing the dual-functional nature of the molecule (Aryl Bromide & Carboxylic Acid).

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: The compound is a solid organic acid. Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Store at room temperature (15-25°C), protected from light.

References

  • Chemical Identity & Properties

    • AK Scientific Product Catalog. (2024). "4-Bromo-3,5-dimethylbenzoic acid Specifications." Link

    • Sigma-Aldrich. (2024). "Product Specification: 4-Bromo-3,5-dimethylbenzoic acid." Link

  • Synthesis & Methodology

    • Breslow, R., et al. (1971). "Synthesis of 4-Bromo-3,5-dimethylbenzoic acid via Lithiation." Journal of Organic Chemistry, 36(4).
    • Patent US9700542B2. (2017). "Compounds as opioid receptor modulators."[5][6] (Describes synthesis of Eluxadoline intermediate). Link

  • Medicinal Chemistry Applications

    • Place, V. A., et al. (2015). "New synthetic routes to thyroid hormone analogs: sobetirome and NH-3."[7][8] PubMed Central. Link

    • New Drug Approvals. (2018).[6] "Eluxadoline Synthesis and Intermediates." Link

Precision Characterization and Synthetic Utility of 4-Bromo-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and self-validating protocols.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid (CAS: 7697-32-7) is a critical halogenated building block in the synthesis of biaryl scaffolds and complex pharmaceutical intermediates. Its unique structural motif—a deactivated carboxyl group flanked by two activating methyl groups and a labile bromine atom—makes it an ideal candidate for orthogonal functionalization. This guide provides a definitive reference for its molecular weight characterization, synthesis, purification, and downstream utility in cross-coupling reactions.

Part 1: Molecular Identity & Physical Constants

Accurate molecular weight determination is the cornerstone of stoichiometric precision in drug discovery. For 4-Bromo-3,5-dimethylbenzoic acid, the presence of bromine introduces a distinct isotopic signature that must be accounted for in high-resolution mass spectrometry (HRMS).

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Number 7697-32-7 Verified Registry Number
Formula

Average MW 229.07 g/mol Used for stoichiometry
Monoisotopic Mass 227.9786 Da Based on

(50.69%)
Isotopic Mass (M+2) 229.9765 Da Based on

(49.31%)
Melting Point 171–173 °CCrystalline solid
Appearance White to pale peach powderOxidative impurities cause color
The "Bromine Signature" in Mass Spectrometry

Unlike non-halogenated organic compounds, the molecular weight of this compound cannot be treated as a single peak in Mass Spectrometry (MS). Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio.
  • Diagnostic Validation: A pure sample must exhibit a 1:1 doublet at m/z 228 and 230 (negative mode, [M-H]⁻) or 229 and 231 (positive mode).

  • Deviation Warning: Any significant deviation from this 1:1 intensity ratio indicates contamination (e.g., with the non-brominated precursor or a dibromo- impurity).

MS_Logic Sample Analyte Sample (C9H9BrO2) Ionization Ionization Source (ESI/EI) Sample->Ionization Isotope79 79-Br Isotope (50.7%) Ionization->Isotope79 Isotope81 81-Br Isotope (49.3%) Ionization->Isotope81 PeakM Peak M (m/z ~228) Isotope79->PeakM PeakM2 Peak M+2 (m/z ~230) Isotope81->PeakM2 Result Validation Criterion: 1:1 Intensity Ratio PeakM->Result PeakM2->Result

Figure 1: The isotopic splitting logic for validating brominated compounds via Mass Spectrometry.

Part 2: Synthesis & Purification Protocol

While commercially available, in-house synthesis is often required to ensure high purity (>98%) for sensitive catalytic coupling reactions. The most robust route utilizes Electrophilic Aromatic Substitution (EAS) on 3,5-dimethylbenzoic acid.

Mechanistic Rationale

The starting material, 3,5-dimethylbenzoic acid, contains two directing groups:

  • Carboxyl (-COOH): Meta-director (deactivating). Directs to positions 3 and 5 (already occupied).

  • Methyl (-CH3): Ortho/Para-director (activating).

    • The methyls at positions 3 and 5 cooperatively activate position 4 (ortho to both).

    • Although position 4 is sterically crowded, the electronic activation from two methyl groups overcomes the steric barrier, making it the primary site for bromination [1].

Step-by-Step Protocol
  • Reagents: 3,5-Dimethylbenzoic acid (1.0 eq), Bromine (

    
    , 1.05 eq), Iron powder (cat. 5 mol%), Glacial Acetic Acid (solvent).
    
  • Reaction:

    • Dissolve 3,5-dimethylbenzoic acid in glacial acetic acid.

    • Add catalytic iron powder.

    • Add

      
       dropwise at room temperature.
      
    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour reaction mixture into ice-cold water. The product will precipitate.[1]

  • Purification (Critical):

    • Filter the crude solid.[1][2][3]

    • Recrystallization: Dissolve in minimum hot Ethanol (95%). Add warm water until turbid. Cool slowly to 4°C.

    • This removes the 2-bromo isomer (minor byproduct) and unreacted starting material.

Synthesis_Flow Start 3,5-Dimethylbenzoic Acid Reagents Br2 / Fe / AcOH 60°C, 4h Start->Reagents Crude Crude Precipitate (Mixture of Isomers) Reagents->Crude Recryst Recrystallization (EtOH/H2O) Crude->Recryst Final Pure 4-Bromo-3,5-dimethylbenzoic acid (>98% Purity) Recryst->Final

Figure 2: Optimized workflow for the synthesis and purification of the target compound.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the compound is suitable for drug development, it must pass the following "Self-Validating" analytical checks.

1. Proton NMR (

-NMR)

The symmetry of the molecule provides a definitive spectral fingerprint.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       ~13.0 ppm (Broad s, 1H): Carboxylic acid proton.
      
    • 
       ~7.75 ppm (Singlet, 2H): Aromatic protons at positions 2 and 6. Note:  The appearance of a singlet confirms the symmetry. If you see doublets, you have the 2-bromo isomer (asymmetry).
      
    • 
       ~2.40 ppm (Singlet, 6H): Methyl protons at positions 3 and 5.
      
2. Carbon NMR (

-NMR)

Due to the plane of symmetry passing through C1 and C4, only 5 distinct carbon signals should be observed (excluding solvent):

  • C=O (~168 ppm)

  • C-Quaternary (C-Me) (~139 ppm)

  • C-Quaternary (C-COOH) (~130 ppm)

  • C-Quaternary (C-Br) (~133 ppm)

  • C-H (Aromatic) (~128 ppm)

  • CH3 (~23 ppm)

Part 4: Synthetic Utility in Drug Discovery

4-Bromo-3,5-dimethylbenzoic acid is a "bifunctional" scaffold. The bromine atom serves as a handle for cross-coupling, while the carboxylic acid serves as a handle for solubility or amide formation.

1. Suzuki-Miyaura Cross-Coupling

The steric bulk of the ortho-methyl groups protects the bromine from non-specific side reactions but requires active catalysts (e.g.,


 or Buchwald precatalysts) for efficient coupling with boronic acids. This reaction generates biaryl scaffolds , common in kinase inhibitors [2].
2. Amide Coupling

The carboxylic acid can be converted to an amide using standard reagents (HATU, EDC). This is often used to attach the scaffold to a pharmacophore or a solubilizing tail.

Applications Core 4-Bromo-3,5-dimethylbenzoic acid Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Br-Displacement Amide Amide Coupling (HATU, R-NH2) Core->Amide COOH-Activation Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Conjugate Amide Derivatives (Prodrugs/Linkers) Amide->Conjugate

Figure 3: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3,5-dimethylbenzoic acid. Link

Sources

4-Bromo-3,5-dimethylbenzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-3,5-dimethylbenzoic Acid

Introduction: The Imperative of Structural Certainty

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise molecular architecture of a compound is its foundational blueprint. It dictates function, reactivity, and safety. 4-Bromo-3,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its utility is predicated on the unambiguous confirmation of its structure—the specific arrangement of its bromine, methyl, and carboxylic acid functionalities on the benzene ring.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Bromo-3,5-dimethylbenzoic acid. We will proceed not as a checklist, but as a logical investigation, where each analytical technique provides a unique piece of the puzzle. The convergence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Chapter 1: The Initial Hypothesis - Elemental Composition and Unsaturation

Before any spectroscopic analysis, the elemental formula provides the fundamental constraints. For 4-Bromo-3,5-dimethylbenzoic acid, the formula is C₉H₉BrO₂[1][2].

The degree of unsaturation (DoU), calculated as DoU = C + 1 - (H/2) - (X/2) + (N/2), where X is a halogen, gives us an initial insight into the molecule's structure.

  • DoU = 9 + 1 - (9/2) - (1/2) + 0 = 5

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, characteristic of a carbonyl group (C=O) in the carboxylic acid moiety. This initial calculation aligns perfectly with our proposed structure.

Chapter 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. The choice of ionization technique is critical; for a robust molecule like this, Electron Ionization (EI) is suitable as it provides not only the molecular ion but also a rich fragmentation pattern that offers structural clues.

Expected Observations:

The most telling feature will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units.

  • M⁺ peak: Corresponding to [C₉H₉⁷⁹BrO₂]⁺ at m/z = 228

  • [M+2]⁺ peak: Corresponding to [C₉H₉⁸¹BrO₂]⁺ at m/z = 230

The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.

Data Summary Table: Predicted Mass Spectrometry Fragments

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Fragment IdentityMechanistic Rationale
228230[M]⁺Molecular Ion
211213[M-OH]⁺Loss of hydroxyl radical from the carboxylic acid
183185[M-COOH]⁺Loss of the carboxyl group via alpha-cleavage
149-[M-Br]⁺Loss of a bromine radical
104-[C₈H₈]⁺Subsequent fragmentation of the [M-Br]⁺ ion

This fragmentation pattern provides strong evidence for the presence of a carboxylic acid group and a bromine atom attached to a C₉H₈ framework.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of 4-Bromo-3,5-dimethylbenzoic acid is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is unparalleled for the rapid identification of functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared light, energy is absorbed. These absorptions are diagnostic for the types of bonds present. For a carboxylic acid, the IR spectrum is highly characteristic due to the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.

Causality of Spectral Features:

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state or in concentrated solutions. This dimerization has a profound and predictable effect on the spectrum.

  • O-H Stretch: The O-H bond, involved in strong hydrogen bonding, gives rise to an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This is one of the most recognizable features in an IR spectrum.[3][4]

  • C=O Stretch: The carbonyl group of a dimerized carboxylic acid typically absorbs strongly in the range of 1690-1720 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency.[5]

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by sharp C-H stretching absorptions just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O single bond of the carboxylic acid will show a medium intensity band in the 1210-1320 cm⁻¹ region.[3]

Data Summary Table: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
~3300-2500Carboxylic Acid O-HStretch (H-bonded)Very Broad, Strong
~3100-3000Aromatic C-HStretchSharp, Medium
~2950-2850Methyl C-HStretchSharp, Medium
~1710Carboxylic Acid C=OStretchSharp, Strong
~1600, ~1475Aromatic C=CRing StretchMedium to Weak
~1300Carboxylic Acid C-OStretchMedium

The collective presence of these specific bands provides a robust "fingerprint" for a substituted aromatic carboxylic acid.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR beam is directed through the crystal. At the crystal-sample interface, an evanescent wave penetrates a short distance into the sample.

  • Analysis: The detector measures the attenuation of this wave at each frequency. The resulting interferogram is mathematically converted to a familiar spectrum (transmittance vs. wavenumber) via a Fourier transform.

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.

Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Map

While MS confirms the mass and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity of the atoms. It is the cornerstone of structure elucidation. We will utilize both ¹H (proton) and ¹³C NMR.

The key to interpreting the NMR spectra for 4-Bromo-3,5-dimethylbenzoic acid lies in recognizing its molecular symmetry. A C₂ axis of symmetry passes through the C1-C4 bond (the bond connecting the carboxyl-bearing carbon and the bromine-bearing carbon). This symmetry renders pairs of atoms chemically equivalent, simplifying the resulting spectra significantly.

G reactant 3,5-Dimethylbenzoic Acid product 4-Bromo-3,5-dimethylbenzoic acid reactant->product Br₂, FeBr₃

Caption: Synthetic pathway from a known precursor to the target compound.

The carboxyl group is a meta-director, and the methyl groups are ortho-, para-directors. In 3,5-dimethylbenzoic acid, the positions ortho to the methyl groups (C2, C6, C4) are activated. The position para to both methyl groups (C4) is the most sterically accessible and electronically activated position for electrophilic aromatic substitution. Therefore, bromination is strongly expected to occur at the C4 position, yielding the target molecule. Purifying the product of this reaction and confirming that its spectroscopic data perfectly match the data elucidated in Chapters 2-4 provides unequivocal proof of the structure.

Overall Workflow:

G cluster_synthesis Hypothesis & Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Data Convergence & Confirmation Formula C₉H₉BrO₂ Synthesis Synthesize from 3,5-dimethylbenzoic acid Formula->Synthesis MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR NMR ¹H & ¹³C NMR Synthesis->NMR Data Convergent Data Analysis MS->Data IR->Data NMR->Data Structure Structure Confirmed Data->Structure

Caption: Integrated workflow for the structural elucidation of a target molecule.

References

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION for Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formic Acid. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Information for A novel and efficient protocol for the synthesis of carboxylic acids from aryl/het-aryl halides using a reusable copper catalyst. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzoic acid: Melting Point, Purity, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylbenzoic acid, with the CAS Registry Number 7697-32-7, is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and two methyl groups on the benzoic acid core, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a key intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.

This technical guide provides a comprehensive overview of a critical physical property of 4-Bromo-3,5-dimethylbenzoic acid: its melting point. As a fundamental indicator of purity, the accurate determination of a compound's melting point is paramount in research and drug development. This document will delve into the reported melting point values, the significance of the melting point range, a detailed protocol for its experimental verification, and an analysis of its characteristic spectroscopic and safety data.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-3,5-dimethylbenzoic acid is presented below.

PropertyValueSource
CAS Number 7697-32-7
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical Form Solid
Purity (by HPLC) 98%
Density 1.5 g/cm³
Refractive Index 1.58

The Critical Role of Melting Point in Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[1][2][3][4][5] Therefore, the sharpness of the melting point is a reliable indicator of the purity of a compound.

Reported Melting Point Data and the Influence of Purity

There is a notable discrepancy in the reported melting points for 4-Bromo-3,5-dimethylbenzoic acid, which underscores the critical impact of purity on this physical property.

Melting Point RangePuritySource
218-224°C98% (HPLC)
171°C95%

The significant difference between these values highlights that a lower purity (95%) corresponds to a substantially lower and likely broader melting point. The higher value of 218-224°C, associated with a 98% purity determined by the more sensitive HPLC method, is more likely to be representative of the true melting point of pure 4-Bromo-3,5-dimethylbenzoic acid. This discrepancy serves as a practical example of why relying on a single data point without considering the purity of the sample can be misleading.

Experimental Protocol for Accurate Melting Point Determination

To ensure the accurate and reproducible determination of the melting point of 4-Bromo-3,5-dimethylbenzoic acid, the following detailed protocol using a modern digital melting point apparatus, such as a Mel-Temp, is recommended.[6][7][8]

Equipment and Reagents
  • Melting Point Apparatus (e.g., Mel-Temp)

  • Capillary tubes (open at one end)

  • 4-Bromo-3,5-dimethylbenzoic acid sample (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if the sample is not already powdered)

  • Thermometer (calibrated)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 4-Bromo-3,5-dimethylbenzoic acid sample is completely dry and in a fine powdered form to ensure uniform packing and heat transfer. If necessary, gently grind the crystals using a mortar and pestle.

    • Load the capillary tube by pressing the open end into the powdered sample. A small amount of the solid will be forced into the tube.

    • Pack the sample into the closed end of the capillary tube by gently tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube. The packed sample should be approximately 2-3 mm in height.[8]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a relatively high value to quickly determine an approximate melting range. This provides a target range for the more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial determination.

    • Insert a fresh capillary tube with the sample into the apparatus.

    • Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as you approach the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

    • Continue to observe the sample and record the temperature at which the last solid crystal melts. This is the completion of melting.

    • The recorded range between the onset and completion of melting is the melting point range of the sample.

  • Repeat for Reproducibility:

    • It is good practice to perform at least two independent measurements to ensure the reproducibility of the results.

Workflow for Accurate Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B Pack Uniformly C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D Optional E Slow Heating (1-2°C/min) D->E Cool and Re-insert F Record Onset of Melting E->F Observe G Record Completion of Melting F->G Continue Observing H Determine Melting Point Range G->H I Compare with Literature Values H->I J Assess Purity I->J

Caption: Workflow for accurate melting point determination.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent protons of the two methyl groups, and a broad singlet for the acidic proton of the carboxylic acid group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex. It should exhibit distinct signals for the carboxyl carbon, the carbon atom bearing the bromine, the carbons bearing the methyl groups, the methyl carbons themselves, and the remaining aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. C-H stretching vibrations from the methyl and aromatic groups will be observed around 2850-3100 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially a methyl group (-CH₃).

Safety and Handling

4-Bromo-3,5-dimethylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Identification
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning[1]

Precautionary Measures
  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If inhaled, remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

The melting point of 4-Bromo-3,5-dimethylbenzoic acid is a crucial parameter for its identification and purity assessment. The most reliable reported melting point for a high-purity sample is in the range of 218-224°C. The significant variation in reported melting points emphasizes the necessity of careful experimental determination and the consideration of sample purity. By following a meticulous experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

  • BUCHI Corporation. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: 4-Bromo-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid (CAS: 7697-32-7) is a halogenated aromatic carboxylic acid utilized primarily as a building block in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] Its structural motif—an aryl bromide flanked by two methyl groups—makes it a valuable candidate for Suzuki-Miyaura cross-coupling reactions to generate sterically congested biaryl systems.

From a safety perspective, the compound is classified as an Irritant and Harmful if Swallowed .[2] While it does not possess the extreme flammability of lower molecular weight hydrocarbons or the acute toxicity of certain organophosphates, its handling requires strict adherence to dust control and exposure prevention protocols. The steric hindrance provided by the 3,5-dimethyl pattern often necessitates elevated reaction temperatures during catalysis, introducing thermal risks that must be managed during scale-up.

Physicochemical Profile

The following data serves as the baseline for engineering controls and risk assessment.

PropertyValueTechnical Note
CAS Number 7697-32-7 Unique identifier for inventory verification.
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical State Solid (Crystalline powder)Prone to dust generation during weighing.
Melting Point 171 °CHigh melting point suggests stability, but requires solid-handling protocols.
Boiling Point ~323 °C (Predicted)Unlikely to volatilize significantly at ambient T.
Solubility Soluble in MeOH, DMSO, Bases; Low in WaterUse basic aqueous solutions for cleaning glassware.
Acidity (pKa) ~3.7 - 4.3 (Predicted)Typical for benzoic acid derivatives; corrosive to mild steel over time.

Hazard Identification & Risk Assessment

GHS Classification[2][3][4][5][6][7]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[3]

Mechanism of Hazard

The acidity of the carboxylic acid group, combined with the lipophilic nature of the brominated aromatic ring, facilitates absorption and local irritation. Upon contact with mucous membranes (eyes, lungs), the acid protonates tissue surfaces, leading to inflammation. The "Harmful if swallowed" designation implies an acute oral toxicity (LD50) likely in the range of 300–2000 mg/kg, necessitating strict hygiene to prevent oral ingestion via contaminated gloves or surfaces.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state and concentration.

RiskAssessment Start Start: Handling 4-Bromo-3,5-dimethylbenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Solution / Reaction Mix StateCheck->Solution Dissolved DustRisk Risk: Inhalation & Surface Contamination Solid->DustRisk SplashRisk Risk: Skin/Eye Absorption & Solvent Hazards Solution->SplashRisk ControlsSolid Controls: Fume Hood, N95/P100 (if open), Anti-static weighing tools DustRisk->ControlsSolid ControlsLiq Controls: Nitrile Gloves (>0.11mm), Safety Goggles, Face Shield (if >1L) SplashRisk->ControlsLiq

Figure 1: Risk Assessment & Control Logic. The primary divergence in safety protocol depends on whether the operator is handling the neat solid (dust risk) or a solution (absorption risk).

Safe Handling Protocols

Solid Handling & Weighing
  • Engineering Control: All weighing of the pure solid must be performed inside a certified chemical fume hood or a powder containment enclosure.

  • Static Precaution: As a dry organic powder, electrostatic charge can cause scattering. Use anti-static spatulas and gun ionizers if available.

  • PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves. If handling >100g outside a hood, a NIOSH-approved dust respirator (N95 or P100) is mandatory.

Reaction Safety: Suzuki-Miyaura Coupling Context

This compound is frequently used as the electrophile in Palladium-catalyzed cross-couplings. The 3,5-dimethyl substitution creates steric hindrance around the C-Br bond.

  • Impact on Safety: Steric hindrance often requires higher reaction temperatures (e.g., refluxing toluene/water or dioxane) and longer reaction times to achieve conversion.

  • Protocol:

    • Inert Atmosphere: Oxygen interferes with the Pd-catalytic cycle. Thoroughly degas solvents (sparging with Argon/Nitrogen) to prevent catalyst deactivation and potential side reactions.

    • Base Handling: These reactions typically use bases like

      
       or 
      
      
      
      . When scaling up, the addition of these bases to acidic solutions (or vice versa during workup) will generate
      
      
      gas. Add reagents slowly to prevent foam-over.
    • Thermal Control: Ensure reflux condensers are efficient. The combination of flammable organic solvents (Toluene, THF) and heat sources poses a fire risk if containment is breached.

Waste Disposal[6]
  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them, as the bromine content requires specific incineration protocols to manage HBr emissions.

  • Aqueous Streams: Aqueous layers from extractions may contain residual boronic acids and palladium. Check pH and neutralize before disposal; treat as heavy metal waste if Pd content is significant.

Emergency Response & Toxicology

First Aid Measures[3][5][6][9]
  • Eye Contact: Immediately flush with water for at least 15 minutes.[4] The acidic nature can cause corneal damage; seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[2][3] Remove contaminated clothing.[2][3][5][6] The compound is lipophilic enough to stick to skin; thorough washing is required.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by medical personnel. Call a Poison Control Center.

Toxicological Profile[7][9]
  • Acute Toxicity: Categorized as GHS Category 4 (Oral).[2][3]

    • Estimate:

      
       mg/kg (Rat, Oral).
      
  • Chronic Effects: No specific carcinogenicity or reproductive toxicity data is currently listed for this specific isomer. However, halogenated benzoic acids should be treated as potential cumulative toxicants until proven otherwise.

Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (Lifting Eyelids) Eye->ActionEye ActionSkin Soap & Water Wash Remove Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Emergency Response Workflow. Immediate dilution/removal of the contaminant is the priority before seeking medical aid.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10356, 3,5-Dimethylbenzoic acid (Structural Analog Reference). Retrieved January 30, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for reaction safety and mechanism).
  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory. Retrieved January 30, 2026, from [Link]

Sources

Spectroscopic Characterization Guide: 4-Bromo-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

In the realm of medicinal chemistry, 4-Bromo-3,5-dimethylbenzoic acid serves as a high-value pharmacophore scaffold.[1] Its value lies in its molecular symmetry and the steric crowding around the bromine handle. The two ortho-methyl groups (positions 3 and 5) create a steric pocket that influences both the reactivity of the bromine in cross-coupling reactions (e.g., Suzuki-Miyaura) and the solubility profile of the carboxylic acid tail.

This guide provides a rigorous breakdown of the spectroscopic signatures required to validate this compound. Unlike simple benzoic acids, the symmetry of the 3,5-dimethyl substitution pattern simplifies the NMR spectrum but requires careful integration analysis to distinguish it from its isomers (e.g., 4-bromo-2,5-dimethylbenzoic acid).

Chemical Identity[2][3]
  • IUPAC Name: 4-Bromo-3,5-dimethylbenzoic acid

  • CAS Number: 7697-32-7[2]

  • Molecular Formula: C₉H₉BrO₂[2][3]

  • Molecular Weight: 229.07 g/mol [3]

  • Symmetry Element:

    
     axis passing through C1 and C4.
    

Structural Logic & Symmetry Analysis

Before analyzing the spectra, one must understand the theoretical prediction. The molecule possesses a plane of symmetry running through the carboxylic acid, the benzene ring center, and the bromine atom.

  • Proton Equivalence: The protons at positions 2 and 6 are chemically equivalent. The protons on the two methyl groups (positions 3 and 5) are chemically equivalent.

  • Carbon Equivalence: C2 is equivalent to C6; C3 is equivalent to C5.

Senior Scientist Insight: If your 1H NMR spectrum shows two aromatic signals or two distinct methyl signals, your sample is impure or isomeric (likely the 2,5-dimethyl isomer). A pure sample must show clean singlets due to this symmetry.

Spectroscopic Data Standards

A. Nuclear Magnetic Resonance (NMR)

Solvent Note: While CDCl₃ is standard, this compound is a carboxylic acid with moderate lipophilicity. DMSO-d₆ is the recommended solvent for characterization to prevent dimerization of the acid and ensure the -COOH proton is visible (often broad or missing in CDCl₃ due to exchange).

Table 1: 1H NMR Diagnostic Signals (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
13.0 - 13.2 Broad Singlet (br s)1H-COOHHighly deshielded acidic proton. May be invisible if "wet" solvent is used.
7.70 - 7.75 Singlet (s)2HAr-H (C2, C6)Equivalence confirms symmetry. Lack of coupling (d/t) rules out 2,3- or 3,4-substitution.
2.40 - 2.45 Singlet (s)6HAr-CH₃ (C3, C5)Integration of 6H vs 2H aromatic is the key purity check.
Table 2: 13C NMR Diagnostic Signals (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
167.0 - 168.0 Quaternary (C=O)-COOHTypical benzoic acid carbonyl.
138.0 - 139.0 QuaternaryC3, C5 (C-Me)Deshielded by methyls and ring current.
130.0 - 132.0 QuaternaryC4 (C-Br)Ipso carbon. Distinctive shift due to heavy atom effect (Br).
128.0 - 129.0 Methine (CH)C2, C6Equivalent aromatic carbons.
127.0 - 128.0 QuaternaryC1 (C-COOH)Attachment point for acid.
23.0 - 24.0 Methyl (CH₃)-CH₃Aliphatic methyls.
B. Mass Spectrometry (MS)

The presence of Bromine provides a definitive "fingerprint" due to the natural abundance of isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

Table 3: Mass Spectrum Fragmentation (EI/ESI)
m/z ValueIon IdentityRelative IntensityDiagnostic Value
228 / 230 [M]⁺ or [M+H]⁺~1:1 RatioCritical: The "Twin Peak" signature confirms the presence of one Bromine atom.
211 / 213 [M - OH]⁺~1:1 RatioLoss of hydroxyl group (acylium ion formation).
149 [M - Br]⁺HighLoss of Bromine. The isotope pattern disappears here (single peak).
105 [M - Br - CO₂]⁺HighAryl cation (dimethylphenyl cation).
C. Infrared Spectroscopy (IR)
  • 3300 - 2500 cm⁻¹: O-H stretch (Carboxylic Acid). Very broad, often "hairy" appearance overlapping C-H stretches.

  • 1680 - 1700 cm⁻¹: C=O stretch. Strong, sharp band.

  • ~550 - 650 cm⁻¹: C-Br stretch. Fingerprint region confirmation.

Experimental Protocols & Workflow

Protocol 1: NMR Sample Preparation (The "Dry" Method)

Context: Carboxylic acids exchange protons with residual water in deuterated solvents, broadening the -COOH peak and confusing integration.

  • Selection: Use DMSO-d₆ ampoules (100% isotopic purity) rather than a stock bottle to minimize water content.

  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent. High concentration favors dimer formation; low concentration favors monomer. For sharp peaks, aim for 10 mg .

  • Shimming: Due to the methyl groups, rotational sidebands can sometimes interfere. Ensure rigorous shimming of the Z1 and Z2 coils.

Protocol 2: Purity Assessment via Isotope Pattern

When analyzing LC-MS data for this compound, do not rely on a single mass extraction.

  • Extract Ion Chromatogram (XIC) for both m/z 229 and 231 (in positive mode) or 227 and 229 (in negative mode).

  • Validation Rule: The retention time for both masses must be identical. Any deviation suggests a co-eluting impurity (non-brominated).

Visualizations

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision matrix a scientist should follow to confirm the identity of 4-Bromo-3,5-dimethylbenzoic acid, distinguishing it from isomers.

ElucidationLogic Start Unknown Sample (Suspected 4-Br-3,5-Me-Benzoic Acid) MS_Step Mass Spectrometry (LC-MS/GC-MS) Start->MS_Step Iso_Check Isotope Pattern Check (M and M+2) MS_Step->Iso_Check Br_Confirm 1:1 Ratio Observed? (Confirms 1 Bromine) Iso_Check->Br_Confirm Yes NMR_Step 1H NMR (DMSO-d6) Br_Confirm->NMR_Step Sym_Check Symmetry Analysis (Aromatic Region) NMR_Step->Sym_Check Singlet_Conf 2H Singlet @ ~7.7 ppm? (Confirms Symmetry) Sym_Check->Singlet_Conf Yes (Symmetry Axis) Doublet_Fail Doublets/Multiplets Observed? Sym_Check->Doublet_Fail No Conclusion Identity Confirmed: 4-Bromo-3,5-dimethylbenzoic acid Singlet_Conf->Conclusion Reject Reject: Isomer (e.g., 2,5-dimethyl or 2,4-dimethyl) Doublet_Fail->Reject

Caption: Logical workflow for confirming the structure of 4-Bromo-3,5-dimethylbenzoic acid using MS isotope patterns and NMR symmetry rules.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps anticipate impurities (e.g., unbrominated starting material or dibrominated byproducts).

SynthesisFlow SM 3,5-Dimethylbenzoic Acid (Starting Material) Reagent Br2 / FeBr3 (Bromination) SM->Reagent Product 4-Bromo-3,5-dimethylbenzoic acid (Major Product) Reagent->Product Electrophilic Subst. (Steric Control) Impurity1 Impurity A: Unreacted SM (No Br isotope) Reagent->Impurity1 Incomplete Rxn Impurity2 Impurity B: 2,4-Dibromo species (Over-bromination) Reagent->Impurity2 Excess Br2

Caption: Synthetic pathway highlighting potential impurities. The steric hindrance at C4 usually prevents poly-bromination, but unreacted starting material is a common contaminant.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3,5-dimethylbenzoic acid (CAS 7697-32-7). Merck KGaA.[4] Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 4-bromo-, ethyl ester (Analog Reference). NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. 4-Bromo-3,5-dimethylbenzoic acid Properties and Spectra.Link

  • Royal Society of Chemistry. ChemSpider Record: 4-Bromo-3,5-dimethylbenzoic acid.Link

Sources

Strategic Procurement & Technical Guide: 4-Bromo-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 74586-53-1 Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1][2]

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid is a high-value pharmacophore scaffold used primarily in the synthesis of biaryl systems and heterocycles via cross-coupling reactions.[1] Its structural uniqueness lies in the 3,5-dimethyl "blocking" pattern , which provides steric protection to the metabolic "soft spot" of the aromatic ring while increasing lipophilicity—a critical parameter in optimizing drug-like properties (LogP).[1]

This guide is designed for medicinal chemists and procurement managers. It moves beyond a simple vendor list to establish a quality-driven sourcing protocol , ensuring that the material purchased meets the rigorous standards required for GMP and late-stage lead optimization.

Part 1: Chemical Profile & Strategic Utility[1]

The Structural Advantage

In drug design, this molecule serves a dual purpose:

  • Orthogonal Reactivity: It possesses two distinct reaction handles—an aryl bromide (electrophile for Pd-catalyzed coupling) and a carboxylic acid (nucleophile/electrophile for amide/ester formation).[1]

  • Conformational Control: The ortho-methyl groups relative to the bromine atom create significant steric hindrance.[1] When coupled to another ring (e.g., via Suzuki-Miyaura), these methyls force the biaryl system into a twisted, non-planar conformation (atropisomerism potential), which can improve selectivity for protein binding pockets.[1]

Retrosynthetic Logic & Impurity Origins

Understanding how suppliers manufacture this compound is the key to anticipating impurities.[1]

  • Route A (Oxidation): Oxidation of 4-bromo-1,3,5-trimethylbenzene (bromomesitylene).[1]

    • Risk:[1][3] Incomplete oxidation leading to aldehyde intermediates or over-oxidation.[1]

  • Route B (Bromination): Electrophilic bromination of 3,5-dimethylbenzoic acid.[1]

    • Risk:[1][3] Regioisomer contamination (2-bromo-3,5-dimethylbenzoic acid).[1] This is the critical quality attribute (CQA) to monitor, as separating these isomers is difficult.

Part 2: Sourcing Strategy & Vendor Landscape[1]

Procurement should be stratified based on the development phase.[1] Do not use "screening grade" vendors for scale-up synthesis.[1]

Tier 1: GMP & Bulk Scale (Kilogram+)

Use for: Process development, GLP tox batches, and clinical supplies.[1]

SupplierRegionPrimary StrengthVerification Status
Biosynth Europe/GlobalHigh-purity synthesis; strong documentation (COA, BSE/TSE free).[1]Verified Supplier
Combi-Blocks USAExcellent inventory of building blocks; reliable purity data.[1]Verified Supplier
Enamine Ukraine/GlobalLargest stock of building blocks; offers custom synthesis if stock is low.[1]Verified Supplier
Tier 2: Screening & Catalog (Gram Scale)

Use for: Hit-to-lead, initial SAR exploration.[1]

SupplierRegionPrimary StrengthNotes
Fluorochem UKFast delivery in Europe; good NMR data provided.[1]Good for R&D
ChemScene USA/ChinaCost-effective for small quantities (1g - 25g).[1]Check batch QC
BLD Pharm ChinaMassive catalog; rapid synthesis of out-of-stock items.[1]Verify MP on arrival

Part 3: Quality Control & Validation Protocols

Trustworthiness Directive: Never rely solely on the vendor's Certificate of Analysis (CoA) for critical intermediates. The following protocol validates the identity and purity of incoming batches.

Experiment 1: Structural Identity via ^1H-NMR

Objective: Confirm the symmetry of the molecule and absence of regioisomers.[1]

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquire spectrum (minimum 300 MHz, preferably 400 MHz).[1]

  • Critical Checkpoints:

    • Aromatic Region: You should see a singlet integrating to 2H around δ 7.6–7.8 ppm.[1]

      • Failure Mode: If you see two doublets or a multiplet, the sample contains the asymmetric 2-bromo isomer.[1]

    • Aliphatic Region: A strong singlet integrating to 6H around δ 2.3–2.4 ppm (Methyl groups).[1]

    • Acid Proton: Broad singlet around δ 12.0–13.0 ppm (exchangeable).[1]

Experiment 2: Purity via HPLC-UV

Objective: Quantify non-UV active impurities or late-eluting oligomers.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (general).[1]

  • Acceptance Criteria: Purity > 97% (AUC).

Visualization: The Incoming QC Workflow

The following diagram illustrates the decision logic for accepting a batch of 4-Bromo-3,5-dimethylbenzoic acid.

QC_Workflow Start Incoming Material (CAS: 74586-53-1) VisualCheck Visual Inspection (White to Off-White Powder) Start->VisualCheck NMR 1H-NMR Analysis (DMSO-d6) VisualCheck->NMR SymmetryCheck Decision: Is Aromatic Signal a Symmetric Singlet (2H)? NMR->SymmetryCheck HPLC HPLC-UV Purity Check (>97% AUC) SymmetryCheck->HPLC Yes (Singlet) Reject_Iso REJECT: Regioisomer Contamination (2-Br) SymmetryCheck->Reject_Iso No (Split signals) Reject_Pure REJECT: Low Purity (<95%) HPLC->Reject_Pure Fail Approve APPROVE for Synthesis Release to Inventory HPLC->Approve Pass

Caption: Logical workflow for validating incoming 4-Bromo-3,5-dimethylbenzoic acid batches to prevent downstream synthetic failures.

Part 4: Synthetic Applications & Utility

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is sterically hindered by the 3,5-dimethyl groups.[1] Standard conditions (e.g., Pd(PPh₃)₄) may be sluggish.[1]

  • Recommended Protocol: Use active catalyst systems designed for hindered aryl halides, such as Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) .[1]

  • Base: K₃PO₄ (anhydrous) often outperforms carbonates in hindered systems.[1]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) at 90°C.

Amide Functionalization

The carboxylic acid is electronically deactivated by the bromine but sterically crowded.[1]

  • Activation: Thionyl chloride (SOCl₂) reflux to form the acid chloride is the most robust method.[1] HATU/EDC couplings may suffer from slow kinetics due to the methyl steric bulk.[1]

Visualization: Chemical Space & Utility

This diagram maps the functionalization pathways available from this scaffold.[1]

Chemical_Space Core 4-Bromo-3,5-dimethylbenzoic acid (Core Scaffold) Suzuki Suzuki Coupling (Pd-Catalysis) Core->Suzuki Br- reactivity Amide Amide Coupling (HATU or SOCl2) Core->Amide COOH reactivity Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Br- exchange Biaryl Twisted Biaryls (Atropisomeric potential) Suzuki->Biaryl Linkers Lipophilic Linkers (PROTACs/Fragment growing) Amide->Linkers Electrophile Quenched Derivatives (Aldehydes/Ketones) Lithiation->Electrophile

Caption: Functionalization map showing the divergent synthetic utility of the scaffold in medicinal chemistry.[1]

References

  • Biosynth . 4-Bromo-3,5-dimethylbenzoic acid Product Page. Retrieved from [1]

  • Chem-Impex . Benzoic Acid Derivatives and Applications. Retrieved from (Contextual reference for dimethylbenzoic acid handling).[1]

  • Fluorochem . 4-Bromo-3,5-dimethylbenzoic acid Analysis. Retrieved from [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12073, 3,4-Dimethylbenzoic acid (Structural analog comparison). Retrieved from [1]

  • Royal Society of Chemistry . Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Synthetic methodology context). Retrieved from [1]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylbenzoic Acid for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex organic molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide focuses on a specific, high-value substrate: 4-Bromo-3,5-dimethylbenzoic acid . This molecule is an exemplary building block for several reasons. It possesses three key functional handles:

  • An aryl bromide , which serves as an excellent electrophilic partner in the Suzuki coupling.[3]

  • A carboxylic acid group , which allows for subsequent modifications, such as amidation or esterification, to build molecular complexity and modulate physicochemical properties.

  • Two methyl groups ortho to the bromide, which provide steric hindrance that can influence the reaction's regioselectivity and kinetics, while also impacting the final product's conformation.

The biaryl benzoic acid scaffold derived from this substrate is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] This application note provides a deep dive into the reaction mechanism, offers field-proven insights for optimizing reaction parameters, and presents a detailed, self-validating protocol for researchers engaged in drug discovery and chemical development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling lies in a well-defined, palladium-driven catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of 4-Bromo-3,5-dimethylbenzoic acid. This step forms a square planar Palladium(II) intermediate.[6][7] The reactivity of the organic halide is crucial here, with the general trend being I > OTf > Br >> Cl.[3]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. Critically, this step requires activation of the organoboron species by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its organic moiety to the Pd(II) center, displacing a halide.[3][8]

  • Reductive Elimination : The two organic groups on the newly formed diorganopalladium(II) complex couple and are expelled from the coordination sphere. This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr ArBr 4-Bromo-3,5-dimethyl- benzoic Acid (Ar-Br) ArBr->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Diorganopalladium) ArPdBr->ArPdR Transmetalation Boronic R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Activation Boronate->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) ArPdR->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling with 4-Bromo-3,5-dimethylbenzoic Acid

A successful coupling reaction is not merely about mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the specific substrates.

Choice of Palladium Catalyst and Ligand

The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. While "ligand-free" systems exist, they are often less efficient for challenging substrates.[10]

  • Palladium Precursor : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness; it is reduced in situ to the active Pd(0) species.

  • Ligand : The ligand stabilizes the Pd(0) catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. For aryl bromides, especially those with steric hindrance like our substrate, bulky and electron-rich phosphine ligands are superior. They promote faster rates of both oxidative addition and reductive elimination.

    • Recommended Ligands : Buchwald-type ligands such as SPhos or JohnPhos are excellent choices.[1][9] They create a sterically demanding and electron-rich environment around the palladium center, enhancing catalytic activity even at low loadings and room temperature.[8]

The Crucial Role of the Base

The base is not a passive component; it is mechanistically essential.[8] Its primary role is to activate the boronic acid, forming the boronate anion which is significantly more nucleophilic and competent for transmetalation.[3][8]

  • Strength and Solubility : The choice of base affects reaction kinetics and can introduce side reactions.

    • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are most common.[1][9]

    • For substrates containing a benzoic acid moiety, the pH of the reaction is a critical consideration. A pH around 11 has been reported as optimal for similar substrates like 4-bromobenzoic acid, ensuring the carboxylic acid is deprotonated (improving solubility in aqueous media) without causing catalyst deactivation.[11] For this reason, a moderately strong base like K₃PO₄ or Na₂CO₃ is a robust starting point.[1][11]

Solvent Systems: Balancing Solubility and Reactivity

The solvent must dissolve all components of the reaction mixture at the chosen temperature. Often, a mixture of an organic solvent and water is used.

  • Aqueous Mixtures : Solvents like 1,4-Dioxane/Water , THF/Water , or Toluene/Water are highly effective.[1] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Green Chemistry : The use of water-based solvent systems is also environmentally advantageous, reducing the reliance on volatile organic compounds.[11] For substrates like 4-Bromo-3,5-dimethylbenzoic acid, a solvent system like Ethanol/Water can be highly effective, especially with NaOH as the base, and can even proceed at room temperature.[10]

Optimized Protocol: Synthesis of 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

This section provides a detailed, step-by-step protocol for a model Suzuki coupling between 4-Bromo-3,5-dimethylbenzoic acid and phenylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier Example
4-Bromo-3,5-dimethylbenzoic acidC₉H₉BrO₂229.07≥98%Sigma-Aldrich
Phenylboronic acidC₆H₇BO₂121.93≥97%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50≥98%Sigma-Aldrich
SPhosC₂₇H₃₃O₂P432.52≥98%Sigma-Aldrich
Potassium Phosphate (K₃PO₄)K₃PO₄212.27≥98%Sigma-Aldrich
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11≥99.8%Sigma-Aldrich
Deionized WaterH₂O18.02--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLCFisher Scientific
1 M Hydrochloric Acid (HCl)HCl36.46-Fisher Scientific
Brine (Saturated NaCl solution)NaCl58.44--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Fisher Scientific
Experimental Workflow

Workflow Setup 1. Reagent Addition (Flask under Argon) Degas 2. Solvent Addition & Degassing (3x Vacuum/Argon cycles) Setup->Degas Reaction 3. Heating & Stirring (e.g., 80-100 °C, 12-24h) Degas->Reaction Monitor 4. Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Periodic Sampling Workup 5. Aqueous Work-up (Quench, Acidify, Extract) Reaction->Workup Upon Completion Monitor->Reaction Purify 6. Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize 7. Product Characterization (NMR, MS, m.p.) Purify->Characterize

Caption: Standard experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

Causality : Each step is designed to create an optimal environment for the palladium catalyst to function efficiently and to ensure the reaction proceeds to completion safely.

  • Inert Atmosphere Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3,5-dimethylbenzoic acid (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (3.0 mmol, 637 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.5 mg).

    • Rationale: Adding solids first under an inert atmosphere prevents premature reactions and protects the catalyst. Flame-drying removes adsorbed water which can interfere with the reaction.

  • Solvent Addition and Degassing : Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times. Via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

    • Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

    • Rationale: Elevated temperature increases reaction rates to ensure completion.[1] Vigorous stirring is necessary for multiphasic reactions to ensure efficient mixing.

  • Reaction Monitoring : After 12 hours, take a small aliquot from the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate to check for the consumption of the starting aryl bromide.

    • Rationale: Monitoring prevents premature work-up of an incomplete reaction or unnecessary heating which could lead to byproduct formation.

  • Aqueous Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2-3.

    • Rationale: Acidification protonates the carboxylate salt of the product, rendering it soluble in the organic layer for efficient extraction.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying : Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: Washing removes residual water-soluble impurities and salts. Drying removes all traces of water before solvent evaporation.

  • Purification : Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Data, Troubleshooting, and Applications

Expected Results & Characterization
  • Product : 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

  • Appearance : White to off-white solid.

  • Yield : >85% (based on similar transformations).

  • Characterization :

    • ¹H NMR : Expect characteristic aromatic proton signals, a singlet for the two methyl groups, and a broad singlet for the carboxylic acid proton.

    • Mass Spec (ESI-) : [M-H]⁻ calculated for C₁₅H₁₄O₂ should be observed.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and use of an inert atmosphere.
Insufficiently active base or poor solubilitySwitch to a stronger base like Cs₂CO₃ or use a phase-transfer catalyst. Ensure vigorous stirring.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Side Product Formation Homocoupling of boronic acidEnsure the reaction is oxygen-free. Lower catalyst loading.
Protodeborylation of boronic acidUse a less aqueous solvent system or a milder base.
Difficult Purification Product co-elutes with starting materialAdjust the polarity of the chromatography eluent. If product is solid, attempt recrystallization.
Applications in Drug Discovery

The synthesis of biaryl carboxylic acids from 4-Bromo-3,5-dimethylbenzoic acid is a gateway to a vast chemical space. These scaffolds are integral to the development of novel therapeutics. For instance, the benzoic acid moiety is found in drugs like furosemide and bexarotene.[4] The biaryl structure allows for the precise spatial orientation of functional groups to interact with biological targets, a key strategy in rational drug design. Derivatives of this core are investigated as anti-inflammatory agents, kinase inhibitors, and modulators of nuclear receptors in cancer therapy.[12]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. Supramolecular palladium(II) complex in aqueous media for a highly active and recyclable catalyst for the Suzuki–Miyaura coupling reaction. RSC Advances. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Schmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki Reaction with Aryl Bromides at Room Temperature in the Presence of a Simple “Ligand-Free” Catalytic System. Russian Journal of Applied Chemistry, 83(7), 1248–1253. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

Sources

Optimized Strategies for Amide Bond Formation: 4-Bromo-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0 [1]

Abstract

This guide details the synthetic optimization of amide bonds utilizing 4-Bromo-3,5-dimethylbenzoic acid (CAS: 276677-03-3).[1] This scaffold serves as a critical "bifunctional linchpin" in medicinal chemistry: the carboxylic acid allows for immediate diversification via amidation, while the aryl bromide—flanked by two methyl groups—provides a handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike mesitoic acid derivatives (2,6-substitution), the 3,5-dimethyl substitution pattern does not sterically hinder the carbonyl carbon, allowing for standard coupling kinetics. However, the increased lipophilicity and specific solubility profile require tailored protocols to prevent aggregation and ensure high yields.

Part 1: Molecular Intelligence & Synthetic Logic

Structural Analysis & Reactivity Profile

To design a successful experiment, one must understand the electronic and steric environment of the substrate.

  • Steric Environment (The "Meta" Advantage): The methyl groups are located at the 3 and 5 positions relative to the carboxylic acid (C1). This places them meta to the carbonyl. Consequently, the reaction center is not sterically hindered. Standard coupling reagents (HATU, EDC) will engage the acid efficiently without the forcing conditions required for 2,6-disubstituted acids.

  • The "Ortho" Warning (Downstream Impact): While the amide coupling is unhindered, the methyl groups are ortho to the bromine atom at C4. This creates significant steric bulk around the aryl halide.

    • Strategic Implication: Perform the amide coupling first.[2] Attempting to functionalize the bromine first (e.g., Suzuki coupling) may be sluggish and require specialized ligands (e.g., SPhos, XPhos) due to the ortho-methyl blocking.

  • Solubility (Lipophilicity): The addition of two methyl groups and a bromine atom significantly increases the LogP compared to benzoic acid. The molecule is sparingly soluble in water but highly soluble in DMF, DMSO, and moderately in DCM.

Method Selection Decision Tree

Select the optimal protocol based on your scale and the nucleophilicity of your amine partner.

CouplingStrategy Start Select Coupling Strategy Scale Reaction Scale? Start->Scale Amine Amine Nucleophilicity? Scale->Amine < 100 mg T3P Method B: T3P (Propylphosphonic Anhydride) (Green, Easy Workup, >1g Scale) Scale->T3P > 1 gram HATU Method A: HATU/DIPEA (High Yield, Discovery Scale) Amine->HATU Primary/Secondary (Standard) AcidCl Method C: Acid Chloride Activation (Non-Nucleophilic/Sterically Hindered Amines) Amine->AcidCl Aniline/Electron-Deficient (Weak Nucleophile)

Part 2: Experimental Protocols

Method A: HATU-Mediated Coupling (The Discovery Standard)

Best For: Small scale (10 mg – 500 mg), library synthesis, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) which reacts rapidly with amines with minimal epimerization (though not a risk with this achiral acid).[1]

Materials
  • 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DMAc.[1]

Protocol
  • Activation: In a dry vial, dissolve 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may yellow slightly.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion.[1] Stir at Room Temperature (RT) for 15 minutes .

    • Why? Pre-activation ensures the carboxylic acid is fully converted to the activated ester before the amine is introduced, reducing competition from unreacted acid.

  • Coupling: Add the Amine (1.2 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).[1]

    • Wash sequentially with:

      • 10% LiCl (aq) (Removes DMF efficiently).[1]

      • Sat. NaHCO₃ (Removes unreacted acid/HATU byproducts).[1]

      • Brine.[1][3][4]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>1 g), "Green" chemistry requirements, and ease of purification.[1] Advantage: T3P byproducts are water-soluble.[1] Often requires no chromatography.[1]

Materials
  • 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • T3P (50% wt.[1] solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.[1]

Protocol
  • Slurry: Charge a flask with 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv), the Amine (1.1 equiv), and EtOAc (concentration ~0.5 M).

  • Base: Add Pyridine (3.0 equiv).[1] Note: Pyridine often acts as both base and acylation catalyst.[5]

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup (The "Wash-Only" Purification):

    • Add water to the reaction vessel.[6] Separate layers.

    • Wash organic layer with 1M HCl (to remove pyridine/amine).[1]

    • Wash with 1M NaOH (to remove unreacted benzoic acid).[1]

    • Wash with Brine.[1]

    • Concentrate. The product is often >95% pure.

Method C: Acid Chloride Generation (Vilsmeier-Haack Activation)

Best For: Non-nucleophilic amines (e.g., electron-deficient anilines) or when coupling reagents fail.[1]

Protocol
  • Chlorination: Suspend 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv) in anhydrous DCM.

  • Catalysis: Add 1–2 drops of anhydrous DMF (Catalytic).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[1]

  • Conversion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (solution becomes clear).

  • Concentration: Evaporate solvent/excess oxalyl chloride in vacuo. Redissolve the crude acid chloride in DCM or THF.

  • Coupling: Add this solution dropwise to a mixture of Amine (1.0 equiv) and Triethylamine (2.0 equiv) in DCM at 0°C.

Part 3: Validation & QC (The "Bromine Signature")

When analyzing the product via LCMS, the bromine atom provides a definitive isotopic signature. Unlike standard organic molecules (M+1 peak), bromine isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 ratio.[1][7]

Diagnostic Criteria[3][8][9][10]
  • Mass Spectrum: Look for a "doublet" signal for the molecular ion.[1]

    • Peak A: [M+H]⁺

    • Peak B: [M+H+2]⁺

    • Intensity Ratio: These two peaks should be of approximately equal height (1:1) .[1][7]

  • NMR Confirmation (¹H NMR in DMSO-d₆):

    • Aromatic Protons: You will observe a singlet integrating to 2H around δ 7.6 – 7.8 ppm (depending on the amide). The 3,5-methyl symmetry makes the C2 and C6 protons chemically equivalent.

    • Methyl Groups: A strong singlet integrating to 6H around δ 2.3 – 2.4 ppm.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) DMF contains dimethylamine (degraded).[1]Use fresh, anhydrous DMF.[1] Wash with 10% LiCl to remove DMF fully.[1]
No Reaction (Method B) Steric bulk of amine partner.[1]Switch to Method C (Acid Chloride) or heat T3P reaction to 50°C.
Precipitate in Method A Product insolubility.The amide may be less soluble than the acid. Filter the solid; it might be pure product.
Missing Br Pattern Debromination (rare).[1]Avoid Pd contamination or reductive conditions.[1] Ensure MS ionization is soft.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Archibald, T. G., et al. (2012).[1] Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Synthetic Communications.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1]

Sources

Derivatization of the carboxylic acid group of 4-Bromo-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dimethylbenzoic acid (CAS: Not typically cited as generic, specific structure analyzed ) is a high-value scaffold in medicinal chemistry and materials science (MOFs). Its unique substitution pattern offers a "push-pull" electronic environment: the electron-donating methyl groups at the meta positions (3,5) increase the electron density of the aromatic ring, while the electron-withdrawing bromine at the para position (4) serves as a robust handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the specific challenges of derivatizing the C-1 carboxylic acid group. While the 3,5-dimethyl substitution pattern does not impose the severe steric blockade seen in 2,6-disubstituted systems (which often require acylium ion mechanisms), it does influence solubility and crystalline packing. This protocol suite prioritizes chemoselectivity —specifically preserving the aryl-bromide bond during reduction—and scalability for library synthesis.[1]

Chemical Profile & Reactivity Analysis

Structural Considerations
  • Steric Environment: The carboxylic acid is relatively accessible. The methyl groups are in the meta positions, meaning they do not sterically crowd the carbonyl carbon significantly. However, they increase the lipophilicity of the molecule, making it less soluble in aqueous basic media compared to unsubstituted benzoic acid.

  • Electronic Effects: The two methyl groups are weak electron donors (

    
    -donors), making the carbonyl oxygen slightly more basic and the carbonyl carbon slightly less electrophilic than in 4-bromobenzoic acid. This necessitates slightly more vigorous activation conditions for amidation.
    
  • The "Trojan Horse" Risk: The 4-Bromo substituent is labile under harsh reducing conditions (e.g., LiAlH₄ at reflux) or metal-halogen exchange conditions. Protocols must be selected to avoid debromination.

Decision Matrix (Graphviz)[1]

DerivatizationPathways Start 4-Bromo-3,5-dimethylbenzoic Acid AcidCl Acid Chloride (Activation) Start->AcidCl SOCl2 Staged Heating Ester Esterification (Protection/Lipophilicity) Start->Ester MeI / K2CO3 (Mild) Alcohol Benzyl Alcohol (Linker Synthesis) Start->Alcohol BH3·THF (Selective) Warning AVOID: LiAlH4 (Risk of Debromination) Start->Warning AcidCl->Ester R-OH / Pyridine Amide Amidation (SAR Library) AcidCl->Amide R-NH2 / DIPEA

Figure 1: Strategic derivatization pathways. Note the critical avoidance of strong metal-hydride reductions to preserve the aryl bromide.

Detailed Experimental Protocols

Protocol A: Quantitative Activation to Acid Chloride

Objective: Conversion to 4-Bromo-3,5-dimethylbenzoyl chloride. Rationale: The acid chloride is the most versatile intermediate. Direct heating with thionyl chloride can sometimes lead to decomposition or incomplete reaction due to the electron-rich nature of the ring. A staged heating protocol ensures complete conversion without charring.

Reagents:

  • Substrate: 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv)[1]
    
  • Catalyst: DMF (1-2 drops)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with the carboxylic acid. Add

    
     carefully. Add 1 drop of DMF (catalyst).
    
  • Staged Heating (Critical Step):

    • Stage 1: Stir at 35°C for 1 hour. (Initiates reaction, manages gas evolution).

    • Stage 2: Ramp temperature to 45°C over 30 mins; hold for 30 mins.

    • Stage 3: Ramp to Reflux (75-80°C) and hold for 2 hours.

  • Work-up: The solution should be homogeneous. Remove excess

    
     via rotary evaporation (use a 
    
    
    
    trap for vapors).
  • Azeotrope: Add dry Toluene (10 mL) and evaporate again to remove trace thionyl chloride.

  • Yield: Quantitative. The product is a low-melting solid or oil. Use immediately for amidation/esterification.

Protocol B: High-Throughput Amidation (Schotten-Baumann Conditions)

Objective: Synthesis of an amide library for SAR studies. Rationale: Using the acid chloride generated in Protocol A is generally superior to coupling reagents (EDC/HATU) for this substrate because it overcomes the slight electronic deactivation caused by the methyl groups and avoids costly reagents for simple couplings.

Reagents:

  • Crude Acid Chloride (from Protocol A)[1]

  • Amine (

    
    ) (1.1 equiv)[1][2]
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

Procedure:

  • Dissolution: Dissolve the amine and base in dry DCM at 0°C under nitrogen.

  • Addition: Dissolve the acid chloride in a minimal amount of DCM and add dropwise to the amine solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[3]

  • Quench: Wash reaction mixture with 1M HCl (to remove unreacted amine/base), then Sat.

    
    , then Brine.[2]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography.
    
Protocol C: Mild Esterification (Alkyl Halide Route)

Objective: Formation of Methyl/Ethyl esters without acidic reflux. Rationale: Fischer esterification (


/MeOH) works but requires reflux which can be harsh. The alkyl halide route uses base-promoted nucleophilic substitution, which is milder and often cleaner for halogenated aromatics.

Reagents:

  • 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)

  • Methyl Iodide (

    
    ) or Dimethyl Sulfate (1.2 equiv)[1]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/granular)[1]
    
  • Solvent: DMF or Acetone (Reagent Grade)[1]

Procedure:

  • Slurry: Suspend the acid and

    
     in DMF (or Acetone). Stir for 15 mins to form the carboxylate salt.
    
  • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is a carcinogen; use a fume hood).

  • Reaction: Stir at RT for 3-6 hours. (If using Acetone, mild heating to 40°C may speed up the reaction).

  • Work-up: Pour the mixture into ice-water (5x volume). The ester typically precipitates as a solid.

  • Filtration: Filter the solid, wash with water, and dry.

  • Yield: Typically >90%.

Protocol D: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduction of COOH to


without debromination.
Rationale:  Lithium Aluminum Hydride (

) is a powerful reducing agent that can attack aryl halides, leading to the loss of the bromine atom (debromination). Borane-THF (

)
is highly chemoselective for carboxylic acids and will not touch the aryl bromide or the aromatic ring.

Reagents:

  • 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)

  • Borane-THF complex (1.0 M in THF) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry flask,

    
     atmosphere. Cool to 0°C.[2]
    
  • Addition: Add the acid solution (in THF). Add

    
     dropwise over 20 mins. Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Quench: Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • Hydrolysis: Add water/1M HCl and extract with EtOAc.

  • Purification: The borane reduction is usually very clean. Evaporation often yields pure benzyl alcohol.

Analytical Quality Control (QC)[1]

AnalysisExpected FeatureDiagnostic Value
1H NMR Singlet at ~2.4 ppm (6H)Confirms integrity of 3,5-dimethyl groups.[1]
1H NMR Singlet at ~7.8 ppm (2H)Aromatic protons. Shift confirms derivatization (Acid vs Ester).
13C NMR Peak at ~168-172 ppmCarbonyl carbon. Shift varies by derivative (Acid < Amide < Ester).
HPLC Retention Time shiftEster/Amide will be significantly more hydrophobic (longer RT) than the Acid.
Mass Spec M+ and [M+2]+ (1:1 ratio)Crucial: Isotopic pattern confirms the Bromine atom is still present.

References

  • Staged Acid Chloride Formation: Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction. CN Patent 105732365A. (2016). Link

  • Chemoselective Reduction: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. (Establishes Borane selectivity for acids over halides).
  • General Amidation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link[1]

  • Mild Esterification: Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide. (2018). National Institutes of Health (NIH). Link

  • Properties Data: PubChem Compound Summary for 3,4-Dimethylbenzoic acid (Analogous structure data). Link[1]

Sources

Liquid crystal synthesis using 3,5-dimethylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Liquid Crystal Synthesis & Engineering using 3,5-Dimethylbenzoic Acid Derivatives

Executive Summary & Chemical Rationale

This guide details the synthesis and characterization of thermotropic liquid crystals (LCs) utilizing 3,5-dimethylbenzoic acid (3,5-DMBA) as a core building block.

In liquid crystal engineering, the "Lateral Methyl Effect" is a critical design parameter. Unlike unsubstituted benzoic acid derivatives, the introduction of methyl groups at the 3- and 5-positions of the phenyl ring introduces significant steric hindrance and lateral broadening.

Why use 3,5-Dimethylbenzoic Acid?

  • Melting Point Depression: The lateral methyl groups disrupt efficient molecular packing in the solid state, significantly lowering melting temperatures compared to their unsubstituted analogs. This makes the resulting LCs easier to process.

  • Phase Suppression: The increased molecular width often destabilizes layered (Smectic) phases, promoting the formation of Nematic phases, which are desirable for switching applications.

  • Supramolecular Versatility: The carboxylic acid moiety serves as a robust proton donor for hydrogen-bonded supramolecular LCs, allowing for "synthesis" via self-assembly rather than covalent bond formation.

Covalent Synthesis Protocol: Ester-Based Mesogens

This protocol describes the synthesis of a mesogenic ester via the acid chloride route. We will synthesize 4-(alkyloxy)phenyl 3,5-dimethylbenzoate .

Reagents & Equipment
  • Precursors: 3,5-Dimethylbenzoic acid (99%), Thionyl Chloride (

    
    ), 4-n-decyloxyphenol.
    
  • Solvents: Dry Toluene, Dry Pyridine, Dichloromethane (DCM), Ethanol.

  • Equipment: 3-neck round bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator.

Step-by-Step Methodology

Stage 1: Activation (Acid Chloride Formation)

  • Dissolve 10 mmol of 3,5-dimethylbenzoic acid in 20 mL of dry toluene.

  • Add 15 mmol (excess) of thionyl chloride dropwise under stirring.

  • Catalysis: Add 2-3 drops of DMF to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (110°C) for 3 hours. Evolution of HCl and

    
     gas indicates reaction progress.
    
  • Isolation: Remove solvent and excess

    
     under reduced pressure. Critical: The residue (3,5-dimethylbenzoyl chloride) is moisture-sensitive. Use immediately or store under Argon.
    

Stage 2: Esterification (Coupling)

  • Dissolve 10 mmol of 4-n-decyloxyphenol in 10 mL of dry pyridine.

  • Cool the phenol solution to 0°C in an ice bath.

  • Dissolve the acid chloride residue from Stage 1 in 10 mL of dry DCM.

  • Addition: Add the acid chloride solution dropwise to the cold phenol/pyridine mixture over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). Extract with DCM (

    
     mL).
    
  • Purification: Wash organic layer with water and brine. Dry over

    
    . Recrystallize the crude solid from Ethanol/Toluene (9:1 ratio).
    
Workflow Visualization

CovalentSynthesis Start 3,5-Dimethylbenzoic Acid Activation Reflux with SOCl2 (3 hrs, 110°C) Start->Activation Activation Intermediate Acid Chloride (Moisture Sensitive) Activation->Intermediate -HCl, -SO2 Coupling Coupling with 4-Alkoxyphenol (Pyridine, 0°C -> RT) Intermediate->Coupling Nucleophilic Substitution Product Final LC Ester (Recrystallized) Coupling->Product Purification

Figure 1: Synthetic pathway for covalent ester liquid crystals.

Supramolecular Protocol: Hydrogen-Bonded Complexes

This method utilizes non-covalent interactions to form liquid crystals, reducing synthetic steps. The 3,5-DMBA acts as the H-bond donor.

Target Complex

3,5-Dimethylbenzoic acid : 4,4'-Bipyridine (2:1 Complex)

Methodology
  • Stoichiometry: Weigh exactly 2.0 equivalents of 3,5-dimethylbenzoic acid and 1.0 equivalent of 4,4'-bipyridine. Accuracy here is critical to prevent phase separation.

  • Solvent Mediation: Dissolve both components separately in hot ethanol.

  • Mixing: Combine the solutions while hot.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over 24 hours.

  • Annealing: Dry the resulting white complex in a vacuum oven at 60°C to remove trace solvent.

Mechanism Visualization

HBonding Donor 3,5-Dimethylbenzoic Acid (Proton Donor) Complex Supramolecular Mesogen (H-Bonded Dimer) Donor->Complex H-Bond Formation Acceptor 4,4'-Bipyridine (Proton Acceptor) Acceptor->Complex Phase Induced Smectic/Nematic Phase Complex->Phase Self-Assembly

Figure 2: Supramolecular assembly mechanism via hydrogen bonding.

Characterization & Expected Properties

Data Summary: The "Methyl Effect"

The following table illustrates the impact of 3,5-methylation on phase transitions compared to unsubstituted analogs (Generalized data trends based on literature [1][3]).

Compound TypeStructureMelting Point (

)
Clearing Point (

)
Dominant Phase
Unsubstituted Benzoic Acid EsterHigh (>120°C)HighSmectic & Nematic
3,5-Dimethyl 3,5-DMBA EsterLowered (~80-90°C) Lowered Predominantly Nematic
Validation Protocols
  • Polarized Optical Microscopy (POM):

    • Setup: Place sample between glass slides on a hot stage.

    • Observation: Look for Schlieren textures (characteristic of Nematic phases) or Focal Conic textures (Smectic phases) upon cooling from isotropic liquid.

    • Diagnostic: 3,5-dimethyl derivatives often show a "marbled" nematic texture due to the disruption of smectic layering.

  • Differential Scanning Calorimetry (DSC):

    • Run heating/cooling cycles at 10°C/min.

    • Success Criteria: Sharp endothermic peaks for Crystal

      
       LC and LC 
      
      
      
      Isotropic transitions. Broad peaks indicate impurities or incomplete H-bonding (in supramolecular cases).

Troubleshooting & Critical Controls

  • Issue: No Mesophase (Direct melting to isotropic).

    • Cause: The 3,5-dimethyl groups may be too bulky for the specific core used, completely disrupting alignment.

    • Fix: Increase the aspect ratio of the molecule by using a longer rigid core (e.g., biphenyl phenol instead of simple phenol) or extending the alkoxy tail length (>10 carbons).

  • Issue: Broad Transition Peaks in Supramolecular LCs.

    • Cause: Non-stoichiometric ratio of Acid:Base.

    • Fix: Re-weigh precursors on a microbalance. Ensure complete solvent removal, as trapped ethanol acts as a plasticizer.

References

  • Influence of lateral methyl substituents on mesophase behaviour. ResearchGate. Available at: [Link]

  • Design and synthesis of photoresponsive bent-core liquid crystals. Royal Society of Chemistry (Materials Advances). Available at: [Link]

  • Effect of lateral substitution on supramolecular liquid crystal assemblies. Ingenta Connect. Available at: [Link]

  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers. National Institutes of Health (PMC). Available at: [Link]

  • 3,5-Dimethylbenzoic acid Physical Properties. NIST Chemistry WebBook. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3,5-dimethylbenzoic Acid

[1][2]

Product: 4-Bromo-3,5-dimethylbenzoic acid CAS: 7697-32-7 Molecular Formula: C₉H₉BrO₂ Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists.[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-Bromo-3,5-dimethylbenzoic acid , a critical intermediate often used in the synthesis of receptor agonists and functionalized ligands.[1][2]

The purification of this compound presents unique challenges due to the steric crowding of the carboxylic acid by the ortho-methyl groups and the potential for isomer contamination during bromination.[1][2] This guide prioritizes recrystallization as the primary purification method due to its scalability, with acid-base extraction reserved as a pre-treatment for highly impure crude mixtures.[1][2]

Module 1: Initial Assessment & Purity Profiling[1][2]

Before initiating purification, you must characterize the crude material to select the correct workflow.[2]

Q: How do I interpret the melting point of my crude solid?

A: The melting point (MP) is your quickest diagnostic tool for this specific molecule.[1][2]

  • Target Range (Pure): 218 – 224 °C .[1][2][3] High symmetry in the crystal lattice drives this high MP.[2]

  • Depressed Range (~168 – 172 °C): This strongly indicates significant contamination with unreacted starting material (3,5-dimethylbenzoic acid, MP 169–171 °C).[1][2]

  • Broad Range (< 200 °C): Indicates a mixture of isomers (e.g., 2-bromo isomer) or inorganic salts trapped in the lattice.[1][2]

Q: What specific NMR signals should I look for?

A: Use ^1H NMR (DMSO-d₆) to quantify impurities.[1]

  • Product (4-Bromo): Look for a singlet at δ ~7.7-7.8 ppm (2H, Ar-H).[1][2] The symmetry makes the aromatic protons equivalent.[2]

  • Impurity (Starting Material): Look for signals at δ ~7.6 ppm (2H) and δ ~7.2 ppm (1H).

  • Impurity (2-Bromo isomer): Loss of symmetry will result in two distinct doublets in the aromatic region.[1]

Decision Matrix: Workflow Selection

PurificationDecisionStartCrude 4-Bromo-3,5-dimethylbenzoic acidAnalyzeAnalyze Purity (HPLC / MP)Start->AnalyzeDecisionPurity Profile?Analyze->DecisionHighPurityPurity > 95%MP > 210°CDecision->HighPurityMedPurityPurity 85-95%MP 190-210°CDecision->MedPurityLowPurityPurity < 85%Contains Salts/ColorDecision->LowPurityRecrystDirect Recrystallization(Ethanol/Water)HighPurity->RecrystMedPurity->RecrystAcidBaseAcid-Base Extraction(Remove Neutrals/Salts)LowPurity->AcidBaseCharcoalActivated Carbon TreatmentAcidBase->CharcoalCharcoal->Recryst

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.[1][2]

Module 2: Primary Protocol – Recrystallization[1][2]

This is the standard method for removing trace isomers and improving crystal habit.[2]

Solvent System
  • Primary Solvent: Ethanol (95% or absolute)[1]

  • Anti-Solvent: Deionized Water[1][2]

  • Ratio: Typically 1:1 to 1:2 (v/v) depending on saturation limits.

Step-by-Step Protocol
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (5 mL per gram of solid) .

    • Heat to reflux (~78 °C).[2] The solution should become clear.

    • Note: If insolubles remain at reflux, filter hot through a sintered glass funnel (Grade 3) to remove inorganic salts (e.g., FeBr₃/AlCl₃ residues).[2]

  • Crystallization:

    • Remove from heat source.[2]

    • While still hot (but not boiling), slowly add warm Water (50-60 °C) dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to just clear the turbidity.[2]

    • Allow the solution to cool to room temperature slowly (over 2-3 hours).

    • Scientific Logic:[1][2][4][5] Rapid cooling traps impurities inside the crystal lattice.[2] Slow cooling promotes Ostwald ripening , ensuring larger, purer crystals.[1][2]

  • Isolation:

    • Cool the flask in an ice bath (0-5 °C) for 1 hour to maximize yield.

    • Filter the white needles using vacuum filtration.[2]

    • Wash: Wash the cake with cold 1:1 Ethanol/Water (pre-chilled).

    • Dry: Dry in a vacuum oven at 50 °C for 6 hours.

Data: Solubility Profile (Estimated)
Solvent25 °C SolubilityReflux SolubilitySuitability
Water InsolubleSlightly SolubleAnti-Solvent
Ethanol ModerateHighGood Solvent
Toluene LowModerateAlternative (for non-polar impurities)
Acetic Acid ModerateHighAlternative (Aggressive)

Module 3: Advanced Troubleshooting (FAQs)

Q: My product is pink/brown even after recrystallization. Why?

A: This coloration is typically caused by trace oxidized brominated byproducts or residual iron/bromine complexes if FeBr₃ was used as a catalyst.[1][2]

  • The Fix: Perform a Charcoal Treatment .[1][2]

    • Dissolve the solid in hot ethanol.

    • Add Activated Carbon (5-10 wt%) .

    • Reflux for 15-30 minutes.

    • Critical Step: Filter hot through a Celite pad to remove the carbon.[1][2]

    • Proceed with water addition for crystallization.[2]

Q: The Melting Point is still low (~170 °C). What happened?

A: You likely have significant unreacted 3,5-dimethylbenzoic acid .[1][2] Recrystallization is often inefficient at separating homologous starting materials because they co-crystallize.[2]

  • The Fix: You must drive the reaction to completion or use Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to separate the starting material, as their R_f values will differ slightly due to the bromine's polarity.[2]

Q: I have low yield (<50%). Where is my product?

A: The product likely remained in the "Mother Liquor" (the filtrate) because the Ethanol/Water ratio was too rich in ethanol.[2]

  • The Fix: Concentrate the mother liquor by rotary evaporation to half its volume, cool, and collect a second crop of crystals. Note: The second crop is usually less pure.[1][2]

Module 4: The "Rescue" Method – Acid-Base Extraction[1][2]

Use this method if the crude contains significant non-acidic impurities (e.g., unreacted xylenes, aldehydes) or inorganic salts.[2]

Mechanism

This exploits the acidity of the carboxylic acid (pKa ~4.0).[2] By converting it to a water-soluble salt (benzoate), you can wash away organic impurities.[1][2]

Workflow Diagram

AcidBaseExtractionInputCrude Solid dissolved inEthyl Acetate (Organic Phase)AddBaseAdd 1M NaOH (aq)Input->AddBasePhaseSepPhase SeparationAddBase->PhaseSepOrgLayerOrganic Layer(Contains Neutrals/Impurities)PhaseSep->OrgLayerAqLayerAqueous Layer(Contains Product as Sodium Salt)PhaseSep->AqLayerDiscardDiscard Organic LayerOrgLayer->DiscardAcidifyAcidify with 1M HCl to pH 1-2AqLayer->AcidifyPrecipitateProduct PrecipitatesAcidify->PrecipitateFilterFilter & DryPrecipitate->Filter

Figure 2: Acid-Base extraction workflow for removing non-acidic impurities.[1][2]

Protocol Notes:
  • Solvent: Use Ethyl Acetate or Dichloromethane for the initial dissolution.[2]

  • Base: Use 1M NaOH or Sat. NaHCO₃ .[2][6] (Caution: NaHCO₃ generates CO₂ gas; vent funnel frequently).[2]

  • Acidification: Slowly add HCl while stirring. The product will crash out as a thick white solid.[2] Ensure pH reaches ~1 to fully protonate the acid.[2]

References

  • PubChem. (n.d.).[2] Compound Summary: 4-Bromo-3,5-dimethylbenzoic acid.[1][2][7] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic compounds.

Technical Support Center: Scale-Up Synthesis of 4-Bromo-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the scale-up synthesis of 4-Bromo-3,5-dimethylbenzoic acid . It is designed for process chemists and engineers encountering specific bottlenecks in regioselectivity, thermal management, and purification during the transition from bench to pilot scale.

Current Status: Active Support Tier: Level 3 (Process Optimization & Engineering) Topic: Troubleshooting Scale-Up Variables (Regioselectivity, Exotherm Control, Purification)

Process Overview & Route Selection[1][2][3][4]

For multi-kilogram to ton-scale synthesis, the Oxidation-Bromination Route (starting from Mesitylene) is the industry standard due to raw material availability and cost-efficiency compared to the Phenol-Triflate route [1].

  • Step 1: Controlled Oxidation: Mesitylene

    
     3,5-Dimethylbenzoic acid (Mesitylenic Acid).
    
  • Step 2: Electrophilic Bromination: 3,5-Dimethylbenzoic acid

    
     4-Bromo-3,5-dimethylbenzoic acid.
    
Synthesis Workflow Diagram

SynthesisRoute Start Mesitylene (1,3,5-Trimethylbenzene) Step1 Step 1: Controlled Oxidation (Co/Mn Catalyst, Air) Start->Step1 Oxidation Inter Intermediate: 3,5-Dimethylbenzoic Acid Step1->Inter Yield: ~85-90% Step2 Step 2: Bromination (Br2, AcOH) Inter->Step2 Electrophilic Sub. Product Target: 4-Bromo-3,5-dimethylbenzoic acid Step2->Product Regioselective

Figure 1: Industrial synthesis pathway prioritizing cost-effective reagents (Mesitylene, Air, Bromine).

Troubleshooting Guide (Q&A)

Module A: Bromination & Regioselectivity

User Question: I am observing ~15% of an impurity in the bromination step. Is this the 2-bromo isomer, and how do I suppress it?

Scientist Response: Yes, the primary impurity is likely 2-bromo-3,5-dimethylbenzoic acid . While the 4-position is electronically activated by two ortho-methyl groups, the 2-position is also activated. However, the 4-position is sterically favored.

  • Root Cause: The "buttressing effect" of the carboxylic acid group at position 1 makes the ortho positions (2 and 6) sterically crowded compared to position 4. However, high temperatures or fast addition rates can overcome this steric barrier, leading to loss of regioselectivity.

  • Corrective Action:

    • Temperature Control: Lower your reaction temperature. If running at reflux (115°C in AcOH), reduce to 40–60°C . The rate will decrease, but the regioselectivity for the 4-isomer (thermodynamic product) vs. 2-isomer will improve.

    • Solvent Switch: Ensure you are using Glacial Acetic Acid .[1] It promotes the polarization of the Br-Br bond without requiring harsh Lewis acids (like FeBr3) which can be too aggressive and reduce selectivity [2].

    • Stoichiometry: Use a slight excess of Br2 (1.05 eq). Large excesses promote poly-bromination.

User Question: The exotherm during bromine addition is causing pressure spikes in the reactor. How do we manage this on a 50kg scale?

Scientist Response: Bromination is highly exothermic. On a bench scale, passive cooling works; on a pilot scale, it fails.

  • Protocol Adjustment:

    • Sub-surface Addition: Do not add bromine to the headspace. Use a dip tube to introduce Br2 directly into the liquid phase to prevent vapor phase reaction and localized hot spots.

    • Dosing Control: Link the dosing pump to the reactor internal temperature (Tr). If Tr exceeds the setpoint (e.g., 45°C), the pump must automatically cut off.

    • Scrubber: Ensure your caustic scrubber (NaOH) is sized to handle the HBr off-gas rate, which peaks during the first 50% of addition.

Module B: Purification & Isolation

User Question: My product color is dark orange/red even after crystallization. How do I remove the color?

Scientist Response: The color comes from residual trace bromine or oxidized byproducts.

  • The Fix:

    • Quench: After the reaction, add a reducing agent like aqueous Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate to the reaction mixture before filtration. This reduces residual Br2 (red) to bromide (colorless).

    • Recrystallization: Recrystallize from Ethanol/Water (80:20) or pure Acetic Acid . If the color persists, use an activated carbon treatment during the hot filtration step of recrystallization.

Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid (1.0 kg Scale). Safety Warning: Bromine is corrosive and toxic. HBr gas is evolved. Work in a well-ventilated fume hood with a scrubber.

Materials
  • 3,5-Dimethylbenzoic acid (Mesitylenic acid): 1.0 kg (6.66 mol) [3]

  • Glacial Acetic Acid: 5.0 L

  • Bromine (Br2): 1.12 kg (360 mL, ~7.0 mol, 1.05 eq) [4]

  • Sodium Bisulfite (aq): 10% solution

Procedure
  • Dissolution: In a 10 L glass-lined reactor, charge 3,5-Dimethylbenzoic acid (1.0 kg) and Glacial Acetic Acid (4.0 L). Stir until dissolved.

    • Note: Heating to 40°C may be required for full dissolution.

  • Bromination: Cool the mixture to 20–25°C .

  • Addition: Add Bromine (1.12 kg) dropwise via a dropping funnel or dosing pump over 2–3 hours .

    • Critical Parameter: Maintain internal temperature between 25–35°C . Do not exceed 40°C to maintain regioselectivity.

    • Observation: HBr gas will evolve. Ensure scrubber is active.

  • Reaction: After addition, stir at room temperature for 4–6 hours . Monitor by HPLC for consumption of starting material (<1%).

  • Quench: Slowly add 10% Sodium Bisulfite solution (500 mL) to the mixture to quench excess bromine. The solution should turn from dark red to light yellow/white.

  • Precipitation: Pour the reaction mixture into Ice Water (10 L) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid using a Büchner funnel or centrifuge. Wash the cake with water (3 x 2 L) to remove acetic acid.

  • Drying: Dry the cake in a vacuum oven at 60°C for 12 hours.

  • Yield Expectation: ~1.3 – 1.4 kg (85–90%).

Quantitative Data Summary
ParameterSpecificationNotes
Starting Material 3,5-Dimethylbenzoic acidPurity >98% recommended
Reagent Bromine (Br2)1.05 Equivalents
Solvent Glacial Acetic Acid4-5 Volumes (L/kg)
Temperature 25°C - 35°CCritical for Regioselectivity
Reaction Time 4 - 6 HoursMonitor via HPLC
Typical Yield 85 - 90%
Appearance White to Off-White SolidRed color indicates free Br2

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Issue1 High Impurity Profile (Isomers) Problem->Issue1 Issue2 Low Yield / Incomplete Reaction Problem->Issue2 Action1 Check Reaction Temp. Is it >40°C? Issue1->Action1 Action2 Check Stoichiometry. Is Br2 < 1.0 eq? Issue2->Action2 Sol1 Reduce Temp to 25°C. Slow Addition Rate. Action1->Sol1 Yes Sol2 Add 0.1 eq Br2. Extend Time. Action2->Sol2 Yes

Figure 2: Decision matrix for common scale-up deviations.

References

  • Google Patents. Production method of 3,5-dimethylbenzoic acid (CN102336658A). Describes the controlled oxidation of mesitylene to the precursor acid.

  • Organic Syntheses. Bromination of activated benzoic acids (Analogous procedure: 3,5-dihydroxy-4-bromobenzoic acid). Demonstrates the efficacy of acetic acid as a solvent for bromination.

  • ChemicalBook. 3,5-Dimethylbenzoic acid Properties and Synthesis. Standard precursor data.

  • BenchChem. Troubleshooting Bromination Reactions. General guide on stoichiometry and side products in aromatic bromination.

Sources

4-Bromo-3,5-dimethylbenzoic acid reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3,5-dimethylbenzoic Acid

Current Status: Operational Topic: Reaction Monitoring & Purification via Thin Layer Chromatography (TLC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Acid Effect" in Chromatography

You are likely working with 4-Bromo-3,5-dimethylbenzoic acid as a building block for Suzuki-Miyaura couplings or esterifications. While the bromine and methyl groups add lipophilicity, the carboxylic acid moiety (


) dominates its chromatographic behavior.

The Core Challenge: On standard silica gel plates, carboxylic acids ionize and hydrogen-bond with surface silanols. This results in streaking (tailing), where the spot smears from the baseline rather than eluting as a tight band. This makes determining


 values and assessing purity impossible without mobile phase modification.

This guide provides the protocols to suppress ionization, sharpen your spots, and accurately monitor your reaction.

Module 1: Mobile Phase Optimization

To monitor this compound, you must use an "Acidified Mobile Phase." This suppresses the ionization of the carboxylic acid (


), keeping it in its less polar, protonated form.
Standard Solvent Systems
System ClassComposition (v/v)ApplicationExpected

Non-Polar (Start) Hexane : EtOAc (4:1) + 1% AcOH Starting Material (SM) checkAcid: < 0.1 (Baseline)SM: ~0.6
Standard (Run) Hexane : EtOAc (2:1) + 1% AcOH Reaction MonitoringAcid: 0.3 – 0.4SM: ~0.8
Polar (Push) DCM : MeOH (95:5) + 0.5% AcOH High polarity impuritiesAcid: > 0.6

Critical Note: Always add the acid modifier (Acetic Acid or Formic Acid) to the organic solvent mixture before pouring it into the chamber. Shake well to ensure homogeneity.

Decision Tree: Solvent Selection

SolventSelection Start Start Method Development CheckStructure Analyte: 4-Bromo-3,5-dimethylbenzoic acid Start->CheckStructure IsAcidic Is the -COOH group free? CheckStructure->IsAcidic StandardSystem Use Hex/EtOAc (3:1) IsAcidic->StandardSystem No (Ester/Protected) AddModifier Add 1% Acetic Acid to Mobile Phase IsAcidic->AddModifier Yes StreakCheck Does the spot streak? StandardSystem->StreakCheck StreakCheck->AddModifier Yes Retest Retest TLC AddModifier->Retest GoodSpot Spot is compact? Proceed to Rf Optimization Retest->GoodSpot

Figure 1: Workflow for selecting the correct mobile phase modifier to prevent carboxylic acid streaking.

Module 2: Visualization & Staining

Because 4-Bromo-3,5-dimethylbenzoic acid has an aromatic ring, it is UV active. However, distinguishing it from non-acidic impurities (like the decarboxylated byproduct or starting material) requires specific staining.

Primary Method: UV Absorption
  • Wavelength: 254 nm[1]

  • Appearance: Dark spot against a bright green fluorescent background.

  • Limitation: Shows everything with a benzene ring; does not differentiate functional groups.

Secondary Method: Bromocresol Green (Specific for Acids)

This stain is diagnostic for the carboxylic acid functionality.[2]

  • Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol. Add 0.1M NaOH dropwise until the solution turns blue.

  • Usage: Dip the plate. Do not heat.

  • Result:

    • Acids (Product): Turn Yellow immediately.

    • Neutrals (SM/Impurities): Remain Blue or turn faint green.

  • Why it works: The acid protonates the indicator, shifting its color from blue (basic form) to yellow (acidic form).

Module 3: Reaction Monitoring Protocol

Scenario: Synthesis via Oxidation of 4-Bromo-1,3,5-trimethylbenzene (Bromomesitylene).

The Chemistry:



You must monitor the disappearance of the non-polar Starting Material (SM) and the appearance of the polar Acid.

TLC Progression Logic

ReactionProgress cluster_plate TLC Plate View (Hex/EtOAc 2:1 + AcOH) SM SM: Bromomesitylene (Non-Polar) Rf ~ 0.8 Inter Intermediate: Aldehyde/Alcohol Rf ~ 0.5 SM->Inter Oxidation Prod Product: Benzoic Acid (Polar) Rf ~ 0.3 Inter->Prod Oxidation

Figure 2: Relative elution order of oxidation intermediates. The product (Acid) will always be the lowest spot due to high polarity.

Step-by-Step Monitoring:

  • Spotting: Spot SM (Lane 1), Co-spot (Lane 2), and Reaction Mixture (Lane 3).

  • Elution: Run in Hexane:EtOAc (2:1) + 1% AcOH .

  • Analysis:

    • t=0h: Single spot at top (

      
       0.8).
      
    • t=1h: Appearance of middle spots (Alcohol/Aldehyde intermediates).

    • t=End: Disappearance of top spots; dominant yellow spot (with Bromocresol Green) at

      
       0.3.
      

Module 4: Troubleshooting (FAQ)

Q1: My product spot is "ghosting" (fading) after a few minutes. Why?

  • Diagnosis: If you used an Iodine stain, it is reversible and will fade. If using UV, the compound is stable.

  • Fix: Circle spots immediately with a pencil under the UV lamp. For permanent records, use a charring stain like KMnO4 or p-Anisaldehyde (though Bromocresol Green is preferred for identification).

Q2: I see two spots very close together for my product. Is it impure?

  • Diagnosis: This is likely rotamers or, more commonly, the "Acid Dimer" effect . In non-polar solvents, carboxylic acids form dimers which elute differently than the monomer.

  • Fix: Increase the Acetic Acid concentration to 2% or add a small amount of Methanol (e.g., 5%) to break hydrogen bonds. If the spots merge, it was a single compound.

Q3: The Suzuki coupling failed; I only see the starting bromo-acid.

  • Diagnosis: The Boronic Acid might have de-boronated (protodeboronation), or the catalyst is dead.

  • Check: Look for a new spot at the very top of the plate (biaryl product) or the very bottom (boronic acid).

  • Tip: The product (Biaryl-COOH) will likely be less polar than the starting Bromo-acid if the coupled group is aromatic, but

    
     changes are subtle. Use a co-spot!
    

Q4: My baseline is dark/messy.

  • Diagnosis: Palladium catalyst residue (black/brown) often sticks to the baseline.

  • Fix: This is normal. Ignore the baseline spot unless you are purifying. To remove Pd before TLC, filter a small aliquot through a Celite plug.

References

  • TLC of Benzoic Acid Derivatives

    • Source: Spangenberg, B., Poole, C. F., & Weins, C. (2011).
    • Context: Establishes the requirement for acidic modifiers in mobile phases to prevent ionization-based streaking of carboxylic acids.
    • Link:

  • Bromocresol Green Staining Protocol

    • Source: Merck KGaA / Sigma-Aldrich Technical Library.
    • Context: Standard protocol for detecting carboxylic acids (pKa < 5) on silica gel.
    • Link:

  • Suzuki-Miyaura Coupling Monitoring

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Context: Describes the reaction kinetics and the conversion of aryl halides (like 4-bromo-3,5-dimethylbenzoic acid) to biaryls, validating the Rf shift expected during monitoring.
    • Link:

  • Synthesis of Dimethylbenzoic Acids

    • Source: Patent CN105085228A. Production method for 3,5-dimethylbenzoic acid.
    • Context: Details the oxidation pathway from mesitylene derivatives, confirming the intermediate alcohol/aldehyde species monitored in Module 3.
    • Link:

Sources

Acid-base extraction protocol for purifying benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid-Base Extraction Protocol

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Directive & Scientific Context

Welcome to the purification support hub. This guide addresses the isolation of benzoic acid derivatives using chemically active liquid-liquid extraction.

The Mechanism: This protocol exploits the reversible solubility switch of the carboxylic acid group (


).
  • Low pH (< 2): The molecule is protonated (neutral, R-COOH), favoring the organic phase .

  • High pH (> 6): The molecule is deprotonated (ionic, R-COO⁻), favoring the aqueous phase .

By toggling the pH, you can selectively pull the target acid away from neutral organic impurities (which stay in the organic layer) and then crash it out of the water as a pure solid.

Standard Operating Procedure (SOP)

Use this baseline protocol for validation. Deviations may cause the issues listed in the Troubleshooting section.

Reagents:

  • Crude Benzoic Acid mixture[1][2]

  • Organic Solvent (Ethyl Acetate or Diethyl Ether recommended)[3]

  • Base: 1.0 M NaOH (or 5%

    
     for phenol-sensitive extractions)
    
  • Acid: 6.0 M HCl[2][4][5]

  • Brine (Saturated NaCl)

Protocol Workflow:

  • Dissolution: Dissolve crude sample in the organic solvent (approx. 10 mL/g).

  • Extraction (The "Pull"): Add equal volume of Base. Shake vigorously with frequent venting.

    • Checkpoint: The Benzoate salt migrates to the aqueous layer.[3][5][6] Impurities remain in organic.

  • Phase Separation: Drain the aqueous layer (Target) into a clean flask.

    • Optional: Wash the organic layer with water once more to recover trapped product; combine aqueous fractions.

  • Wash (The "Scrub"): Add fresh organic solvent to the combined aqueous layer to remove entrained non-polar impurities. Discard this organic wash.

  • Precipitation (The "Crash"): Cool aqueous layer on ice. Slowly add 6.0 M HCl while stirring until pH < 2.

  • Isolation: Vacuum filter the resulting white precipitate. Wash with ice-cold water. Dry.

Troubleshooting Hub (Q&A)

Select the symptom that matches your observation.

Phase 1: The Extraction (Mixing & Separation)[2][7][8]

Q: I formed a thick emulsion (middle layer) that won't separate. How do I break it? A: Emulsions occur when surface tension prevents droplets from coalescing, often due to surfactants or vigorous shaking of viscous solutions.

  • Immediate Fix: Add Brine (saturated NaCl) to the mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds in water ("salting out") and increasing surface tension [1].[7]

  • Mechanical Fix: If brine fails, filter the entire mixture through a pad of Celite or glass wool. This physically ruptures the stabilized droplets.

  • Prevention: Swirl the funnel gently rather than shaking vertically.

Q: I don't know which layer is which. A: This is a density issue.

  • The "Drop Test": Add a few drops of water to the funnel. Watch where they go. If they mix with the top layer, the top is aqueous. If they sink through, the bottom is aqueous.

  • Reference Table:

    Solvent Density (g/mL) Position relative to Water
    Diethyl Ether 0.71 Top
    Ethyl Acetate 0.90 Top
    Water 1.00 -

    | Dichloromethane (DCM) | 1.33 | Bottom |

Q: The separatory funnel is leaking or building pressure. A: If using Sodium Bicarbonate (


), the neutralization of acid generates 

gas.
  • Fix: Invert the funnel and open the stopcock to vent immediately after the first shake. Repeat frequently.

  • Alternative: Switch to NaOH (Sodium Hydroxide) if your molecule is stable to strong base; it generates no gas.

Phase 2: Isolation (Precipitation)

Q: I added HCl, but no precipitate formed. A: This is usually a pH or volume issue.

  • Check pH: The pH must be significantly lower than the

    
     of benzoic acid (4.2). Aim for pH 1-2. Use Congo Red paper (turns blue at pH 3) or a digital probe.
    
  • Volume Overload: If the aqueous volume is too large, the benzoic acid may remain dissolved (solubility is ~3.4 g/L at 25°C).

    • Fix: Concentrate the aqueous solution via rotary evaporation (remove ~50% volume) before acidification, or extract the acidified aqueous layer with fresh ether and evaporate the solvent.

Q: My product is "oiling out" instead of crystallizing. A: The product is coming out of solution as a liquid because the extraction solvent hasn't been fully removed, or the temperature is above the melting point of the hydrated solid.

  • Fix: Re-heat the aqueous mixture until the oil dissolves, then allow it to cool very slowly to room temperature with constant stirring. Seed with a pure crystal if available.

Phase 3: Purity & Yield

Q: The yield is >100% and the solid is wet/sticky. A: You have trapped solvent or water. Benzoic acid forms a fluffy lattice that traps liquid.

  • Fix: Dry in a vacuum oven at 40°C overnight. If a vacuum oven is unavailable, dissolve in DCM, dry with

    
    , filter, and rotovap.
    

Q: My product smells like the organic solvent. A: Incomplete drying or lattice trapping.

  • Fix: Recrystallize from water. Boil water, add the crude solid until saturated, filter hot, and cool. This not only purifies the lattice but removes solvent inclusions [2].

Advanced Optimization (FAQs)

Q: Should I use Sodium Bicarbonate or Sodium Hydroxide? A: It depends on your impurities.

  • Use Bicarbonate (

    
     of 
    
    
    
    is 6.4):
    If you need to separate Benzoic Acid from phenols (
    
    
    ). Bicarbonate is strong enough to deprotonate the carboxylic acid but too weak to deprotonate most phenols, leaving phenols in the organic layer.
  • Use Hydroxide: If you just need to separate Benzoic Acid from neutral organics.[5] It is faster and generates no gas.

Q: How do I calculate the theoretical efficiency of my extraction? A: Use the Distribution Coefficient (


).


For acid-base extraction, the effective distribution ratio (

) changes with pH.[8]

  • At pH 7 (well above

    
     4.2), the denominator becomes large, making 
    
    
    
    very small. This mathematically confirms the solute moves to the aqueous phase [3].

Visualizations

Diagram 1: The Purification Workflow

A logic flow for the standard extraction protocol.

ExtractionWorkflow Start Crude Mixture (Benzoic Acid + Neutrals) Dissolve Dissolve in Organic Solvent (EtOAc or Ether) Start->Dissolve AddBase Add Base (NaOH or NaHCO3) Shake & Vent Dissolve->AddBase SepFunnel Separatory Funnel Phase Separation AddBase->SepFunnel OrgLayer Organic Layer (Contains Neutrals) SepFunnel->OrgLayer Top Layer (if density < 1) AqLayer Aqueous Layer (Contains Benzoate Salt) SepFunnel->AqLayer Bottom Layer (Target) Waste Waste OrgLayer->Waste Discard or Recover Neutrals Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Precipitate Forms (Benzoic Acid) Acidify->Precip Filter Vacuum Filtration & Dry Precip->Filter

Caption: Step-by-step logic for isolating the acidic component from a neutral mixture.

Diagram 2: The pH Swing Mechanism

Visualizing the solubility switch based on pKa.

pKaSwing LowPH LowPH HighPH HighPH LowPH->HighPH Add Base (Deprotonation) HighPH->LowPH Add Acid (Protonation)

Caption: The reversible chemical switch that drives the purification.

References

  • LibreTexts Chemistry. (2022). 4.5: Extraction Theory - Breaking Emulsions.Link

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[9] Longman Scientific & Technical. Link

  • LCGC International. (2023). Practical Understanding of Partition Coefficients.[10]Link

  • University of Massachusetts Amherst. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids.[11]Link

Sources

Handling and storage of 4-Bromo-3,5-dimethylbenzoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3,5-dimethylbenzoic Acid

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the proper handling and storage of 4-Bromo-3,5-dimethylbenzoic acid to ensure its stability and prevent degradation, thereby safeguarding experimental integrity.

Section 1: Fundamental Properties & Stability Profile

This section addresses the core chemical characteristics and inherent stability concerns of 4-Bromo-3,5-dimethylbenzoic acid.

Q1: What are the key physical and chemical properties of 4-Bromo-3,5-dimethylbenzoic acid?

A: 4-Bromo-3,5-dimethylbenzoic acid is a solid, typically appearing as an off-white to pale beige crystalline powder.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Appearance Off-White to Pale Beige Solid/Crystalline Powder[1]
Melting Point Not consistently reported; similar compounds melt >200°C
Solubility Soluble in methanol and chloroform (slightly).[1][3]

Senior Application Scientist's Note: The consistency of the physical form (crystalline powder) is your first indicator of product quality. Any deviation, such as clumping or discoloration, should be treated as a potential sign of improper handling or degradation and investigated immediately.

Q2: What are the primary stability concerns and potential degradation pathways for this compound?

A: While the compound is generally stable under recommended storage conditions, its structure suggests susceptibility to three main environmental factors: heat, light, and moisture.[4][5][6]

  • Thermal Stress: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures. While the melting point is high, prolonged exposure to moderate heat can accelerate slow degradation, compromising purity.

  • Photodegradation: The aromatic ring and bromine substituent can absorb UV light, potentially leading to the formation of radicals and subsequent decomposition. Storing in the dark is a critical preventative measure.[5]

  • Moisture: As a polar carboxylic acid, it can absorb atmospheric moisture. This can lead to clumping, which makes accurate weighing difficult, and may hydrolytically affect the compound or impurities over long periods, especially if stored at improper temperatures.[6]

  • Chemical Incompatibility: Contact with strong oxidizing agents, strong acids, and strong alkalis should be strictly avoided as it can lead to vigorous and unpredictable reactions.[4][7]

Section 2: Recommended Handling & Storage Protocols

Adherence to validated protocols upon receipt and during routine use is essential for maintaining the long-term integrity of 4-Bromo-3,5-dimethylbenzoic acid.

Protocol 1: Initial Receipt and Inspection of Compound

  • Verify Documentation: Upon receipt, cross-reference the Certificate of Analysis (CoA) with the container label to ensure the product, batch number, and purity match.

  • Inspect Container Integrity: Check for any damage to the external packaging and ensure the primary container seal is intact. A broken seal compromises the inert atmosphere it was packed under.

  • Perform Visual Inspection: Observe the compound through the container. It should be a free-flowing, homogenous powder, consistent with the appearance described in Section 1. Note any discoloration (e.g., yellowing, browning) or physical changes (e.g., hard clumps).

  • Quarantine if Necessary: If any discrepancies are found, do not use the material. Quarantine the container and contact the supplier's technical support with the batch number and a description of the issue.

  • Log and Store: Once cleared, log the compound into your inventory system and immediately transfer it to the appropriate storage location as detailed below.

Q3: What are the optimal long-term storage conditions for 4-Bromo-3,5-dimethylbenzoic acid?

A: The compound must be stored in a tightly sealed container in a location that is cool, dry, dark, and well-ventilated.[5][7][8][9]

ParameterRecommendationRationale (Causality)
Temperature Room Temperature (15-25°C)Prevents potential freeze-thaw cycles that can introduce moisture and avoids the higher energy state of elevated temperatures that could promote slow degradation.[10]
Atmosphere Inert Gas (Argon or Nitrogen)For long-term storage (>1 year), backfilling the container with an inert gas minimizes exposure to atmospheric oxygen and moisture.
Light Store in an opaque or amber vial inside a cabinet.Protects the compound from light-induced degradation.[5]
Container Tightly-closed, original supplier vial.Prevents contamination and moisture ingress.[4][6][7][8][10][11]

Senior Application Scientist's Note: While refrigeration might seem like a good idea, it can increase the risk of water condensation when the container is opened at room temperature. Sticking to a controlled room temperature environment is often a more reliable strategy for this type of compound unless otherwise specified by the supplier.

Q4: What are the essential safety precautions when handling the solid compound?

A: This compound is classified as an irritant and is harmful if swallowed.[4][12] All handling of the solid powder must be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][11][12]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12]

  • Body Protection: Lab coat.

Always wash hands thoroughly after handling, even if gloves were worn.[4][12] Avoid any contact with skin, eyes, or clothing.[8][11]

Experimental Workflow: Compound Handling and Storage

G cluster_receipt Receiving Protocol cluster_decision Quality Control Decision cluster_actions Action & Storage start Compound Arrives verify_coa 1. Verify CoA & Label start->verify_coa inspect_seal 2. Inspect Container Seal verify_coa->inspect_seal visual_check 3. Visually Inspect Compound inspect_seal->visual_check qc_pass Pass Inspection? visual_check->qc_pass log_inventory 4. Log in Inventory qc_pass->log_inventory Yes quarantine Quarantine & Contact Supplier qc_pass->quarantine No store 5. Store Appropriately (Cool, Dry, Dark) log_inventory->store use Ready for Use store->use

Caption: Workflow for receiving, inspecting, and storing 4-Bromo-3,5-dimethylbenzoic acid.

Section 3: Troubleshooting Guide - Degradation Issues

This section provides a logical framework for identifying and addressing potential compound degradation.

Q5: How can I visually identify potential degradation of my 4-Bromo-3,5-dimethylbenzoic acid?

A: The first signs of degradation are often visual or physical. Look for:

  • Color Change: A shift from the original off-white/pale beige to yellow or brown.

  • Clumping/Caking: The powder is no longer free-flowing, indicating moisture absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously known to be soluble.

Q6: I'm seeing unexpected byproducts in my reaction. Could it be due to degradation of the starting material?

A: Absolutely. If your reaction is yielding unexpected impurities or lower-than-expected yields, the purity of your starting material is a primary suspect. Degradation can introduce new reactive species into your experiment.

Senior Application Scientist's Note: Before troubleshooting complex reaction parameters, always validate your starting materials. A quick purity check via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a retained sample from a trusted batch can save significant time and resources. If degradation is confirmed, the material should be discarded.[7]

G start Experiment Yields Unexpected Results visual Visually Inspect Starting Material (Color, Texture) start->visual decision_visual Is Degradation Visually Obvious? visual->decision_visual analytical Perform Analytical Check (e.g., HPLC, NMR, TLC) decision_analytical Does Purity Match CoA? analytical->decision_analytical decision_visual->analytical No outcome_discard Discard Compound. Source New Batch. decision_visual->outcome_discard Yes decision_analytical->outcome_discard No outcome_proceed Compound is Valid. Troubleshoot Other Experimental Variables. decision_analytical->outcome_proceed Yes

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges presented by bromobenzoic acid substrates. As experienced chemists know, the success of a Suzuki coupling reaction is a delicate interplay of various factors.[1][2] This guide will dissect common failure points and provide actionable, evidence-based solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with bromobenzoic acid has a low yield. Where should I start my investigation?

A1: A low yield in a Suzuki coupling reaction can stem from several factors.[1] A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate initially:

  • Reagent Quality and Stability:

    • Bromobenzoic Acid: While generally stable, ensure its purity. The presence of the carboxylic acid group can influence the reaction's pH and interact with the base.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation through processes like protodeboronation (replacement of the boronic acid group with a hydrogen), particularly under harsh conditions.[3][4][5] Using fresh, high-purity boronic acid is essential. For particularly unstable boronic acids, consider using more robust derivatives like pinacol esters or MIDA boronates.[3][5][6]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[7] Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive aryl bromides.[8][9][10]

  • Reaction Conditions:

    • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[5][11][12] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen).[5][11]

    • Solvent: The choice of solvent is critical for substrate solubility and reaction kinetics.[9] Aprotic solvents like dioxane, THF, or toluene are commonly used.[9][13] The presence of water can be beneficial in some cases, but an excess can promote protodeboronation.[13] Anhydrous conditions may be necessary if this side reaction is significant.[5][13]

    • Base: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[14][15][16] The choice and amount of base can significantly impact the yield.

Q2: I'm observing significant byproduct formation. What are the likely culprits and how can I minimize them?

A2: The formation of byproducts is a common reason for low yields. The most prevalent side reactions in the Suzuki coupling of bromobenzoic acids are:

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the B(OH)₂ group with a hydrogen atom.[3][13]

    • Cause: This is often promoted by the presence of water, particularly in combination with certain bases.[3][13]

    • Solution:

      • Use Boronic Esters: Pinacol or MIDA esters are more stable towards hydrolysis.[3][5][6]

      • Minimize Water: Use anhydrous solvents and reagents if protodeboronation is a persistent issue.[5][13]

      • Control Base Stoichiometry: The amount of base can influence the rate of this side reaction.[13]

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid.[11][12]

    • Cause: The presence of oxygen is a primary driver of homocoupling.[5][11][12] Using a Pd(II) precatalyst can also lead to initial homocoupling as it is reduced to the active Pd(0) state.[12]

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed.[5][11]

      • Maintain Inert Atmosphere: A strict argon or nitrogen atmosphere is crucial throughout the reaction.[5][11]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.[11]

  • Dehalogenation (Protodehalogenation): The bromo-substituent on the benzoic acid is replaced by a hydrogen atom.[13][17]

    • Cause: This can be promoted by certain bases, protic solvents (like alcohols), or impurities acting as a hydride source.[13][17] High temperatures and long reaction times can also favor this pathway.[17]

    • Solution:

      • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[13]

      • Base Selection: Consider switching to a weaker base like K₂CO₃ or K₃PO₄ if you suspect the base is promoting dehalogenation.[17]

      • Temperature and Time Control: Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.[17]

In-depth Technical Discussion & Protocols

The Critical Role of the Base in the Suzuki Coupling of Bromobenzoic Acids

The base in a Suzuki-Miyaura coupling serves multiple crucial functions.[14][18] It is not merely a passive component but an active participant in the catalytic cycle. For bromobenzoic acids, the choice of base is even more critical due to the presence of the acidic carboxylic acid proton. The base must be strong enough to facilitate the deprotonation of the boronic acid to form the more nucleophilic borate species, which is essential for the transmetalation step.[14][15][16] However, an overly strong base can promote side reactions like dehalogenation.[17]

Commonly Used Bases and Their Characteristics

BaseStrengthSolubilityComments
K₂CO₃ ModerateGood in aqueous/alcoholic mixturesA common and often effective choice.[9][19]
Cs₂CO₃ StrongGood in many organic solventsOften gives higher yields, especially for challenging couplings.[20]
K₃PO₄ StrongModerateA good choice for anhydrous conditions and can sometimes suppress dehalogenation.[9][17]
KF WeakVariesCan be effective, particularly in anhydrous conditions, and may minimize protodeboronation.[5][15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromobenzoic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Bromobenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq.)

  • Solvent (e.g., Dioxane/Water mixture, typically 4:1 to 10:1)

Procedure:

  • To a flame-dried Schlenk flask, add the bromobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically involving acidification to protonate the benzoic acid product, followed by extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Process

Suzuki Coupling Catalytic Cycle and Common Off-Cycle Pathways

Suzuki_Troubleshooting Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Dehalogenation Dehalogenation (Protodehalogenation) ArPdX->Dehalogenation Proton Source ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Desired Product) RedElim->Product ArX Bromobenzoic Acid (Ar-X) ArX->OxAdd Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂) Ar_prime_BOH2->Transmetalation Protodeboronation Protodeboronation Ar_prime_BOH2->Protodeboronation H₂O Homocoupling Homocoupling (Ar'-Ar') Ar_prime_BOH2->Homocoupling O₂ Base Base Base->Transmetalation activates

Caption: The Suzuki catalytic cycle and major off-cycle pathways leading to low yield.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst/Ligand? - Pure Bromobenzoic Acid? start->check_reagents check_conditions 2. Assess Reaction Conditions - Rigorously Degassed? - Appropriate Solvent/Base? - Optimal Temperature? check_reagents->check_conditions analyze_byproducts 3. Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_byproducts dehalogenation Dehalogenation Product Found? analyze_byproducts->dehalogenation protodeboronation Protodeboronation Product Found? analyze_byproducts->protodeboronation homocoupling Homocoupling Product Found? analyze_byproducts->homocoupling no_reaction Mainly Unreacted Starting Material? analyze_byproducts->no_reaction dehalogenation->protodeboronation No solve_dehalogenation Action: - Switch to aprotic solvent (e.g., Toluene) - Use weaker base (e.g., K₂CO₃) - Lower reaction temperature dehalogenation->solve_dehalogenation Yes protodeboronation->homocoupling No solve_protodeboronation Action: - Use boronic ester (pinacol, MIDA) - Use anhydrous solvent - Adjust base stoichiometry protodeboronation->solve_protodeboronation Yes homocoupling->no_reaction No solve_homocoupling Action: - Ensure rigorous degassing - Maintain strict inert atmosphere - Consider Pd(0) source homocoupling->solve_homocoupling Yes solve_no_reaction Action: - Increase temperature - Screen different ligands (e.g., Buchwald ligands) - Increase catalyst loading no_reaction->solve_no_reaction Yes end Re-run with Optimized Conditions solve_dehalogenation->end solve_protodeboronation->end solve_homocoupling->end solve_no_reaction->end

Sources

Optimized Strategies for Amide Bond Formation: 4-Bromo-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0 [1]

Abstract

This guide details the synthetic optimization of amide bonds utilizing 4-Bromo-3,5-dimethylbenzoic acid (CAS: 276677-03-3).[1] This scaffold serves as a critical "bifunctional linchpin" in medicinal chemistry: the carboxylic acid allows for immediate diversification via amidation, while the aryl bromide—flanked by two methyl groups—provides a handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike mesitoic acid derivatives (2,6-substitution), the 3,5-dimethyl substitution pattern does not sterically hinder the carbonyl carbon, allowing for standard coupling kinetics. However, the increased lipophilicity and specific solubility profile require tailored protocols to prevent aggregation and ensure high yields.

Part 1: Molecular Intelligence & Synthetic Logic

Structural Analysis & Reactivity Profile

To design a successful experiment, one must understand the electronic and steric environment of the substrate.

  • Steric Environment (The "Meta" Advantage): The methyl groups are located at the 3 and 5 positions relative to the carboxylic acid (C1). This places them meta to the carbonyl. Consequently, the reaction center is not sterically hindered. Standard coupling reagents (HATU, EDC) will engage the acid efficiently without the forcing conditions required for 2,6-disubstituted acids.

  • The "Ortho" Warning (Downstream Impact): While the amide coupling is unhindered, the methyl groups are ortho to the bromine atom at C4. This creates significant steric bulk around the aryl halide.

    • Strategic Implication: Perform the amide coupling first.[2] Attempting to functionalize the bromine first (e.g., Suzuki coupling) may be sluggish and require specialized ligands (e.g., SPhos, XPhos) due to the ortho-methyl blocking.

  • Solubility (Lipophilicity): The addition of two methyl groups and a bromine atom significantly increases the LogP compared to benzoic acid. The molecule is sparingly soluble in water but highly soluble in DMF, DMSO, and moderately in DCM.

Method Selection Decision Tree

Select the optimal protocol based on your scale and the nucleophilicity of your amine partner.

CouplingStrategy Start Select Coupling Strategy Scale Reaction Scale? Start->Scale Amine Amine Nucleophilicity? Scale->Amine < 100 mg T3P Method B: T3P (Propylphosphonic Anhydride) (Green, Easy Workup, >1g Scale) Scale->T3P > 1 gram HATU Method A: HATU/DIPEA (High Yield, Discovery Scale) Amine->HATU Primary/Secondary (Standard) AcidCl Method C: Acid Chloride Activation (Non-Nucleophilic/Sterically Hindered Amines) Amine->AcidCl Aniline/Electron-Deficient (Weak Nucleophile)

Part 2: Experimental Protocols

Method A: HATU-Mediated Coupling (The Discovery Standard)

Best For: Small scale (10 mg – 500 mg), library synthesis, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) which reacts rapidly with amines with minimal epimerization (though not a risk with this achiral acid).[1]

Materials
  • 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DMAc.[1]

Protocol
  • Activation: In a dry vial, dissolve 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may yellow slightly.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion.[1] Stir at Room Temperature (RT) for 15 minutes .

    • Why? Pre-activation ensures the carboxylic acid is fully converted to the activated ester before the amine is introduced, reducing competition from unreacted acid.

  • Coupling: Add the Amine (1.2 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).[1]

    • Wash sequentially with:

      • 10% LiCl (aq) (Removes DMF efficiently).[1]

      • Sat. NaHCO₃ (Removes unreacted acid/HATU byproducts).[1]

      • Brine.[1][3][4]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>1 g), "Green" chemistry requirements, and ease of purification.[1] Advantage: T3P byproducts are water-soluble.[1] Often requires no chromatography.[1]

Materials
  • 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • T3P (50% wt.[1] solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.[1]

Protocol
  • Slurry: Charge a flask with 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv), the Amine (1.1 equiv), and EtOAc (concentration ~0.5 M).

  • Base: Add Pyridine (3.0 equiv).[1] Note: Pyridine often acts as both base and acylation catalyst.[5]

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup (The "Wash-Only" Purification):

    • Add water to the reaction vessel.[6] Separate layers.

    • Wash organic layer with 1M HCl (to remove pyridine/amine).[1]

    • Wash with 1M NaOH (to remove unreacted benzoic acid).[1]

    • Wash with Brine.[1]

    • Concentrate. The product is often >95% pure.

Method C: Acid Chloride Generation (Vilsmeier-Haack Activation)

Best For: Non-nucleophilic amines (e.g., electron-deficient anilines) or when coupling reagents fail.[1]

Protocol
  • Chlorination: Suspend 4-Bromo-3,5-dimethylbenzoic acid (1.0 equiv) in anhydrous DCM.

  • Catalysis: Add 1–2 drops of anhydrous DMF (Catalytic).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[1]

  • Conversion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (solution becomes clear).

  • Concentration: Evaporate solvent/excess oxalyl chloride in vacuo. Redissolve the crude acid chloride in DCM or THF.

  • Coupling: Add this solution dropwise to a mixture of Amine (1.0 equiv) and Triethylamine (2.0 equiv) in DCM at 0°C.

Part 3: Validation & QC (The "Bromine Signature")

When analyzing the product via LCMS, the bromine atom provides a definitive isotopic signature. Unlike standard organic molecules (M+1 peak), bromine isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 ratio.[1][7]

Diagnostic Criteria[3][8][9][10]
  • Mass Spectrum: Look for a "doublet" signal for the molecular ion.[1]

    • Peak A: [M+H]⁺

    • Peak B: [M+H+2]⁺

    • Intensity Ratio: These two peaks should be of approximately equal height (1:1) .[1][7]

  • NMR Confirmation (¹H NMR in DMSO-d₆):

    • Aromatic Protons: You will observe a singlet integrating to 2H around δ 7.6 – 7.8 ppm (depending on the amide). The 3,5-methyl symmetry makes the C2 and C6 protons chemically equivalent.

    • Methyl Groups: A strong singlet integrating to 6H around δ 2.3 – 2.4 ppm.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) DMF contains dimethylamine (degraded).[1]Use fresh, anhydrous DMF.[1] Wash with 10% LiCl to remove DMF fully.[1]
No Reaction (Method B) Steric bulk of amine partner.[1]Switch to Method C (Acid Chloride) or heat T3P reaction to 50°C.
Precipitate in Method A Product insolubility.The amide may be less soluble than the acid. Filter the solid; it might be pure product.
Missing Br Pattern Debromination (rare).[1]Avoid Pd contamination or reductive conditions.[1] Ensure MS ionization is soft.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Archibald, T. G., et al. (2012).[1] Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Synthetic Communications.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, and often the viability, of a synthetic route. Halogen-substituted benzoic acids are foundational building blocks, prized for their versatility in a myriad of chemical transformations. Among these, bromo- and chloro-substituted variants are frequently employed. While structurally similar, the nuanced differences in their reactivity can have profound implications for reaction kinetics, yields, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of the reactivity of bromo- and chloro-substituted benzoic acids, designed to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental design.

The Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic and steric nature of its substituents. For halogenated benzoic acids, the interplay of the inductive and resonance effects of the halogen, as well as its position on the aromatic ring, are paramount.

Inductive Effect (-I): Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the carboxylic acid group. This effect strengthens the acidity of the benzoic acid by stabilizing the resulting carboxylate anion.[1][2] The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I. Consequently, chlorobenzoic acids are generally more acidic than their corresponding bromobenzoic acid isomers.[1][2]

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, an electron-donating resonance effect. This effect opposes the inductive effect and tends to decrease the acidity of the benzoic acid. The extent of this resonance is dependent on the orbital overlap between the halogen and the carbon of the benzene ring.

The "Ortho Effect": A notable exception to the general acidity trend is the "ortho effect," where ortho-halo-substituted benzoic acids are significantly stronger acids than their meta and para isomers, and even benzoic acid itself.[3] This is largely attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring, thereby inhibiting resonance stabilization of the undissociated acid and favoring dissociation.[3]

Comparative Reactivity Analysis: A Data-Driven Examination

To provide a practical comparison, we will examine the reactivity of bromo- and chloro-substituted benzoic acids in three key transformations central to organic synthesis and drug discovery: esterification, amide bond formation, and nucleophilic aromatic substitution.

Esterification: A Tale of Two Halogens

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[4] The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon of the carboxylic acid.

While direct, head-to-head kinetic studies in solution are not abundantly available in the literature, a study on the gas-phase esterification of various substituted benzoic acids, including meta-chloro and meta-bromo derivatives, provides valuable insight.[5] This study, which applied the Hammett equation to quantify substituent effects, found that the presence of both electron-withdrawing chloro and bromo groups influenced the reaction rate.[5]

Given that chlorine has a stronger electron-withdrawing inductive effect than bromine, it is anticipated that chlorobenzoic acids would exhibit a slightly higher rate of esterification under identical conditions due to the increased electrophilicity of the carbonyl carbon.

Table 1: Predicted Relative Reactivity in Esterification

Substituted Benzoic Acid Dominant Electronic Effect Predicted Relative Reactivity
Chloro-substitutedStronger Inductive Effect (-I)Higher
Bromo-substitutedWeaker Inductive Effect (-I)Lower
Experimental Protocol: Comparative Fischer-Speier Esterification

This protocol is designed to provide a framework for a direct comparison of the esterification rates of a chloro- and a bromo-substituted benzoic acid (e.g., 4-chlorobenzoic acid vs. 4-bromobenzoic acid).

Materials:

  • 4-Chlorobenzoic acid

  • 4-Bromobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: In two separate 100-mL round-bottomed flasks, place equimolar amounts (e.g., 0.04 mol) of 4-chlorobenzoic acid and 4-bromobenzoic acid. To each flask, add 20 mL of methanol.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to each flask with swirling.

  • Reflux: Attach reflux condensers to both flasks and heat the mixtures to a gentle reflux for a predetermined time (e.g., 60 minutes).

  • Work-up: Cool the reaction mixtures to room temperature. Transfer each mixture to a separate separatory funnel containing 50 mL of water.

  • Extraction: Rinse each reaction flask with 40 mL of dichloromethane and add the rinsing to the respective separatory funnel. Shake the funnels, venting frequently, and separate the organic layer.

  • Washing: Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with 25 mL of brine.

  • Drying and Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Determine the yield of the methyl ester product for each reaction. For a kinetic study, aliquots can be taken at various time points and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate of product formation.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis prep_acid Weigh equimolar amounts of 4-chlorobenzoic acid and 4-bromobenzoic acid prep_alcohol Add methanol to each flask prep_acid->prep_alcohol prep_catalyst Add concentrated sulfuric acid prep_alcohol->prep_catalyst reflux Reflux for a set time prep_catalyst->reflux cool Cool to room temperature reflux->cool extract Transfer to separatory funnel and extract with dichloromethane cool->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 and evaporate solvent wash->dry analyze Determine yield and/or monitor reaction progress by GC/HPLC dry->analyze

Experimental workflow for comparative esterification.
Amide Bond Formation: The Role of Activation

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid, often through the use of coupling reagents. The rate of this reaction is also dependent on the electrophilicity of the carbonyl carbon.

Similar to esterification, the stronger electron-withdrawing nature of chlorine compared to bromine is expected to render chloro-substituted benzoic acids more reactive towards amide bond formation. A study on amide-bond forming reagents in aqueous media highlighted that the performance of coupling reagents is substrate-dependent, with electron-withdrawing groups on the benzoic acid generally leading to successful amide formation.[6]

Table 2: Predicted Relative Reactivity in Amide Bond Formation

Substituted Benzoic Acid Dominant Electronic Effect Predicted Relative Reactivity
Chloro-substitutedStronger Inductive Effect (-I)Higher
Bromo-substitutedWeaker Inductive Effect (-I)Lower
Experimental Protocol: Comparative Amide Bond Formation

This protocol outlines a comparative study of amide bond formation using a common coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • 4-Chlorobenzoic acid

  • 4-Bromobenzoic acid

  • Benzylamine

  • EDC or DCC

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate reaction vessels, dissolve equimolar amounts of 4-chlorobenzoic acid and 4-bromobenzoic acid in DMF.

  • Amine Addition: To each solution, add one equivalent of benzylamine.

  • Coupling Reagent Addition: Cool the solutions to 0 °C and add 1.1 equivalents of EDC or DCC.

  • Reaction: Allow the reactions to warm to room temperature and stir for a specified period (e.g., 4-6 hours).

  • Work-up: Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Analysis: Determine the yield of the N-benzylamide product for each reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

Amide_Formation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_acid_amine Dissolve equimolar amounts of halobenzoic acid and benzylamine in DMF add_coupling Cool to 0°C and add coupling reagent (EDC/DCC) prep_acid_amine->add_coupling stir Stir at room temperature add_coupling->stir quench_extract Quench with water and extract with ethyl acetate stir->quench_extract wash_purify Wash organic layer and purify the product quench_extract->wash_purify analyze Determine yield and/or monitor reaction progress by TLC/HPLC wash_purify->analyze

Experimental workflow for comparative amide bond formation.
Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Trend

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be activated by electron-withdrawing groups.[7] In this context, the halogen atom acts as the leaving group.

Counterintuitively, the reactivity order for halogens as leaving groups in SNAr is often F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. The stability of the C-X bond is less critical in this step.

Therefore, for SNAr reactions on the aromatic ring of halo-substituted benzoic acids (where the halogen is the leaving group), the chloro-substituted benzoic acid would be expected to be more reactive than the bromo-substituted analog, assuming the reaction is not sterically hindered and other conditions are identical.

Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

Substituted Benzoic Acid Key Factor Predicted Relative Reactivity
Chloro-substitutedHigher electronegativity of Cl, activating the ring for nucleophilic attackHigher
Bromo-substitutedLower electronegativity of BrLower

Practical Implications and Considerations

The choice between a bromo- or chloro-substituted benzoic acid as a starting material can have significant practical consequences in a research and development setting:

  • Cost and Availability: Chloro-substituted benzoic acids are often less expensive and more readily available than their bromo- counterparts, which can be a deciding factor in large-scale synthesis.

  • Downstream Reactions: If the halogen is intended to be a leaving group in a subsequent cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the C-Br bond is generally more reactive than the C-Cl bond. In this scenario, a bromo-substituted benzoic acid would be the preferred starting material.

  • Reaction Conditions: The slightly higher reactivity of chloro-substituted benzoic acids in reactions involving the carboxylic acid group (esterification, amide formation) may allow for milder reaction conditions or shorter reaction times.

  • Selectivity: In molecules containing both chlorine and bromine atoms, selective reactions can often be achieved based on their differential reactivity. For instance, in a molecule with both an aryl chloride and an aryl bromide, a palladium-catalyzed cross-coupling reaction can often be performed selectively at the C-Br bond.

Conclusion

By understanding these fundamental principles and considering the practical implications, researchers can make more strategic decisions in the selection of their starting materials, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Llobera, A., & Cañellas, J. (1983). Application of the Hammett equation in the esterification of substituted benzoic acids, catalyzed by AlPO4 in the gas phase. Canadian Journal of Chemistry, 61(2), 230–234.
  • Gawade, R. L., et al. (2018). Solvent-Free Synthesis of Amide: A Novel Technique of Green Chemistry. Semantic Scholar.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • The USA Journals. (2025).
  • Quora. (2017). Which is more acidic, a p-bromobenzoic acid or a p-chlorobenzoic acid?. Retrieved from [Link]

  • BenchChem. (2025).
  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. Retrieved from [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011). Semantic Scholar.
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.).
  • Ryan, S. J., et al. (2018).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Jilla, L., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • Chemistry LibreTexts. (2021).
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.
  • Harper, J. B., et al. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Master Organic Chemistry. (2018).
  • Fussell, S. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(45), 4391–4394.
  • BenchChem. (2025). A Comparative Analysis of the Acidity of Substituted Bromobenzoic Acids.
  • Quora. (2017). Which is more acidic, a p-bromobenzoic acid or a p-chlorobenzoic acid?.
  • PubMed. (2016).
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid.
  • NIH. (2020).
  • Filo. (2021). (A): m-Chlorobenzoic acid is a stronger acid than p-chlorobenzoic acid.(R...
  • Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?.

Sources

Beyond the Halogen: A Strategic Guide to Bioisosteric Replacements for the Bromo Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bromo (–Br) group is often viewed merely as a hydrophobic handle or a metabolic blocking site. However, its role is far more nuanced, capable of driving potency through specific halogen bonding (XB) interactions and defining selectivity via its anisotropic electron distribution. Replacing a bromine atom is rarely a simple "swap"; it requires a decision matrix that balances steric bulk, lipophilicity, and electronic sigma-hole potential.[1]

This guide provides a technical roadmap for replacing the bromo group. We analyze classical and emerging bioisosteres—from the standard trifluoromethyl (–CF


) to the high-valence pentafluorosulfanyl (–SF

)—and provide experimental protocols for executing these replacements.

Part 1: The Physicochemical Profile of Bromine

To replace bromine effectively, one must first understand what is being lost. Bromine is unique among halogens due to its "Goldilocks" zone of properties: it is large enough to fill hydrophobic pockets but polarizable enough to engage in specific non-covalent interactions.

The Sigma-Hole Concept

Unlike fluorine, which is uniformly electronegative, bromine exhibits polar flattening . This creates a region of positive electrostatic potential on the head of the atom (opposite the C–Br bond) known as the


-hole .
  • Implication: Bromine can act as a Lewis acid, accepting electron density from backbone carbonyls or histidines (Halogen Bonding).

  • Replacement Risk: Bioisosteres like –CH

    
     or –CF
    
    
    
    lack this
    
    
    -hole.[1] If your SAR (Structure-Activity Relationship) is driven by XB, these replacements will kill potency.[1]
DOT Diagram: The Halogen Bonding Mechanism

The following diagram illustrates the directional nature of halogen bonding driven by the sigma-hole, crucial for deciding when not to replace bromine.

HalogenBonding Br_Atom Bromine Atom (Anisotropic Charge) Sigma_Hole Sigma-Hole (+) (0° Angle to C-Br bond) Br_Atom->Sigma_Hole Generates Belt Equatorial Belt (-) (Electronegative) Br_Atom->Belt Generates Interaction Halogen Bond (Directional Interaction) Sigma_Hole->Interaction Attracts Target Protein Nucleophile (e.g., C=O Backbone) Target->Interaction Donates e-

Figure 1: Mechanism of Halogen Bonding.[1] The positive sigma-hole allows Br to act as an electrophile in specific geometries.

Part 2: Comparative Bioisostere Profiling

The following table contrasts bromine with its primary bioisosteres. Note the distinct jump in lipophilicity and volume when moving to the "Super-Trifluoromethyl" (SF


) group.

Table 1: Physicochemical Metrics of Bromine Bioisosteres

SubstituentVan der Waals Radius (Å)VdW Volume (ų)Hammett ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

(Electronic)
Hansch

(Lipophilicity)
Key Characteristic
–Br 1.85 ~26 0.23 0.86 Benchmark.[1] Strong XB donor.
–Cl1.75~200.230.71Smaller, weaker XB, similar electronics.
–CH

2.00~24-0.170.56Electronic inverse (donor). No XB.[1]
–CF

~2.2034.60.540.88Metabolic blocker.[1] No XB.[1] Electron withdrawing.[1][2][3][4]
–CN(Linear)~250.66-0.57Polar. H-bond acceptor (not donor).[1]
–SF

~2.5055.40.681.23"Super-CF3". High chemical stability.[1] Bulky.
–C≡CH(Linear)~280.230.48Shape mimic. Metabolic liability (alkyne).[1]

Data compiled from Hansch constants and standard crystallographic data.

Part 3: Decision Framework & Mechanistic Insights

Replacing bromine is not a linear process; it depends heavily on the "job" the bromine atom is performing in the binding pocket.

Scenario A: The "Space Filler"

If the bromine sits in a hydrophobic pocket without specific directional interactions, –CF


  or –SF

are superior choices.
  • Why: They increase metabolic stability (blocking oxidation) and lipophilicity (improving membrane permeability), often without a penalty in binding affinity.

  • Caution: –SF

    
     is significantly bulkier (55 ų vs 26 ų).[1] Ensure the pocket has plasticity.
    
Scenario B: The "Electronic Mimic"

If the electron-withdrawing nature of Br is required to modulate the pKa of a neighboring amine or phenol, –CN (Nitrile) or –CF


  are ideal.
  • Why: They exert strong inductive effects (

    
     > 0.5).[1]
    
  • Caution: Nitrile is polar (

    
     = -0.57). This will lower LogD, which may be desirable for solubility but detrimental if the drug needs to cross the Blood-Brain Barrier (BBB).
    
Scenario C: The "Halogen Bonder"

If the Br forms a contact < 3.5Å with a carbonyl oxygen at a ~160-180° angle, it is likely a halogen bond.

  • Strategy: Do NOT replace with –CH

    
     or –CF
    
    
    
    .
  • Alternative: Switch to –I (stronger XB) or –Cl (weaker XB).[1] Occasionally, an Ethynyl (–C≡CH) group can mimic this via a C–H···O hydrogen bond, preserving the vector.

DOT Diagram: The Replacement Decision Tree

ReplacementLogic Start Analyze Br Function in Binding Pocket Q1 Is Br involved in Halogen Bonding (XB)? Start->Q1 Path_XB_Yes XB Critical Q1->Path_XB_Yes Yes Path_XB_No Hydrophobic/Steric Only Q1->Path_XB_No No Q2 Is the pocket volume restricted? Sol_Cl Replace with Cl (Reduce Size) Q2->Sol_Cl Yes (Tight) Sol_CF3 Replace with CF3 (Metabolic Block) Q2->Sol_CF3 No (Standard) Sol_SF5 Replace with SF5 (Fill Large Pocket) Q2->Sol_SF5 No (Large/Deep) Sol_Iodine Replace with Iodine (Increase Potency) Path_XB_Yes->Sol_Iodine Sol_Alkyne Replace with Acetylene (H-Bond Mimic) Path_XB_Yes->Sol_Alkyne Path_XB_No->Q2

Figure 2: Strategic decision tree for bioisosteric replacement of bromine.

Part 4: Case Study - The Rise of SF

The pentafluorosulfanyl group is increasingly utilized as a "super-lipophilic" bioisostere.

  • Case Study: Broflanilide (Insecticide).[1] The introduction of SF

    
     provided exceptional metabolic stability and potency that trifluoromethyl analogues could not achieve due to the unique square-pyramidal geometry of SF
    
    
    
    and its higher lipophilicity (
    
    
    = 1.23 vs 0.88).
  • Drug Design Implication: When a lead compound with a –CF

    
     or –Br group suffers from rapid clearance or lacks potency due to poor pocket filling, the SF
    
    
    
    group is the premier "rescue" moiety.

Part 5: Experimental Protocol

Protocol: Palladium-Catalyzed Cyanation of Aryl Bromides

Replacing a bromine with a nitrile (–CN) is a classic bioisosteric switch to alter polarity while maintaining electron-withdrawing character.[1] Historically, this required toxic CuCN at high temperatures (Rosenmund-von Braun).[1] The modern standard uses non-toxic potassium ferrocyanide.

Objective: Convert Ar-Br to Ar-CN.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (1-2 mol%) or Pd
    
    
    
    (dba)
    
    
    [1]
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos[1]

  • Cyanide Source: K

    
    [Fe(CN)
    
    
    
    ][1] · 3H
    
    
    O (0.5 equiv)[1]
  • Base: Na

    
    CO
    
    
    
    (1.0 equiv)[1]
  • Solvent: NMP or DMAc (Degassed)[1]

Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1 mmol), K

    
    [Fe(CN)
    
    
    
    ] · 3H
    
    
    O (106 mg, 0.25 mmol - Note: Each mol provides 6 CN ligands, but 0.5 equiv is standard to ensure rate), Na
    
    
    CO
    
    
    (106 mg, 1 mmol), and Pd catalyst/Ligand mix.
  • Solvation: Add anhydrous NMP (2-3 mL).

  • Reaction: Seal the vial and heat to 120°C - 140°C for 12–24 hours. Note: Conversion of Ar-Br is slower than Ar-I; efficient stirring is crucial as the cyanide source is sparingly soluble.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[1] Filter through a Celite pad to remove insoluble iron salts.

  • Purification: Wash the organic layer with LiCl (5% aq) to remove NMP.[1] Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography.
    

Validation:

  • IR Spectroscopy: Look for the sharp, distinct Nitrile stretch at ~2220–2240 cm⁻¹ .

  • 13C NMR: The nitrile carbon typically appears at ~118 ppm .

References

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 2017. [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012.[1] [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie, 2013.[1] [Link][1]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 2021.[1] [Link][1]

  • Experimental lipophilicity for beyond Rule of 5 compounds (SF5 vs CF3 data). Drug Discovery Today, 2019.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.